molecular formula C28H58NO4P B12787603 Erufosine CAS No. 202867-33-2

Erufosine

货号: B12787603
CAS 编号: 202867-33-2
分子量: 503.7 g/mol
InChI 键: JRNJGNRNGUZCTF-SEYXRHQNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Erufosine (erucylphospho-N,N,N-trimethylpropylammonium, ErPC3) is a third-generation alkylphosphocholine (APC) and a membrane-targeting antineoplastic agent with a unique mechanism of action distinct from DNA-damaging chemotherapeutics . It is the first intravenously applicable APC due to structural modifications that eliminate hemolytic activity . Its primary research value lies in its differential toxicity, demonstrating significant cytotoxicity against a wide range of human cancer cells—including leukemic, multiple myeloma, breast carcinoma, pancreatic carcinoma, glioblastoma, and colorectal cancer cell lines—while exhibiting markedly lower toxicity to normal human and murine bone marrow cells . This selectivity suggests a favorable therapeutic window in preclinical models. The compound's anticancer activity is multifaceted. This compound interferes with key signal transduction pathways essential for cell survival and proliferation, notably inhibiting the phosphorylation of Akt (Protein Kinase B) and components of the PI3K/Akt and Ras/Raf/MAPK pathways . It induces G2 phase cell cycle arrest and apoptosis, which is associated with modulation of proteins like the retinoblastoma (Rb) protein, p27Kip1, and cyclin D3 . Furthermore, this compound has demonstrated pro-apoptotic, anti-proliferative, and anti-migratory effects in various in vitro assays [> . Its ability to cross the blood-brain barrier and accumulate in brain tissue makes it a promising candidate for investigating treatments for glioblastoma . Research also shows that this compound can act synergistically with other agents, such as the tyrosine kinase inhibitor imatinib, and can increase the efficacy of radiotherapy in vitro . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

属性

CAS 编号

202867-33-2

分子式

C28H58NO4P

分子量

503.7 g/mol

IUPAC 名称

[(Z)-docos-13-enyl] 3-(trimethylazaniumyl)propyl phosphate

InChI

InChI=1S/C28H58NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-32-34(30,31)33-28-25-26-29(2,3)4/h12-13H,5-11,14-28H2,1-4H3/b13-12-

InChI 键

JRNJGNRNGUZCTF-SEYXRHQNSA-N

手性 SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCOP(=O)([O-])OCCC[N+](C)(C)C

规范 SMILES

CCCCCCCCC=CCCCCCCCCCCCCOP(=O)([O-])OCCC[N+](C)(C)C

产品来源

United States

Foundational & Exploratory

Erufosine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Alkylphosphocholine Compound Erufosine: Mechanism of Action, Preclinical Efficacy, and Experimental Protocols

Abstract

This compound, a synthetic alkylphosphocholine, represents a promising class of anti-cancer agents that primarily target cellular membranes, leading to the modulation of key signaling pathways and induction of apoptosis. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its core mechanism of action, summarizes preclinical and clinical data, and offers detailed experimental protocols for its evaluation.

Introduction to this compound

This compound (erucylphospho-N,N,N-trimethylpropanolamine) is a third-generation alkylphosphocholine (APC) compound. Unlike traditional chemotherapeutic agents that target DNA, this compound and other APCs primarily interact with the cell membrane, leading to alterations in membrane fluidity and the function of membrane-associated proteins.[1][2] This distinct mechanism of action makes it a compelling candidate for overcoming resistance to conventional cancer therapies. This compound has demonstrated a broad spectrum of anti-neoplastic activity in various cancer cell lines, including those of the breast, pancreas, colon, and leukemia.[1][3][4][5] A significant advantage of this compound is its favorable safety profile, particularly its reduced myelotoxicity compared to other APCs like perifosine and miltefosine, suggesting a better therapeutic window.[3][6]

Mechanism of Action

The primary mode of action of this compound involves its integration into the cell membrane, which triggers a cascade of downstream effects. This membrane interaction leads to the inhibition of critical cell survival signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

A key mechanism of this compound's anti-cancer activity is its ability to suppress the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in many cancers and plays a crucial role in cell proliferation, survival, and resistance to apoptosis.[7][8] this compound has been shown to inhibit the phosphorylation of Akt at both Ser473 and Thr308 residues, as well as downstream effectors like mTOR, p70S6K, and 4E-BP1.[9][10] This inhibition of the PI3K/Akt/mTOR pathway is a central contributor to this compound-induced apoptosis and autophagy in cancer cells.[9][10]

Modulation of the RAS/MEK/ERK Pathway

In addition to the PI3K/Akt pathway, this compound also impacts the RAS/MEK/ERK (MAPK) signaling cascade.[11][12] This pathway is another critical regulator of cell proliferation and survival.[13][14] this compound has been observed to decrease the phosphorylation of key components of this pathway, such as c-Raf.[12] The dual inhibition of both the PI3K/Akt/mTOR and RAS/MEK/ERK pathways highlights the multi-targeted nature of this compound's action.

Induction of Apoptosis

The culmination of the signaling pathway disruptions by this compound is the induction of programmed cell death, or apoptosis. This compound-mediated apoptosis is characterized by the activation of caspases, particularly caspase-3 and caspase-7, and the cleavage of poly (ADP-ribose) polymerase (PARP).[4][5][15] This caspase-dependent apoptosis is a hallmark of its cytotoxic effect in a variety of cancer cell lines.[11][15]

Quantitative Data

The following tables summarize the in vitro cytotoxic activity of this compound across various cancer cell lines and its pharmacokinetic parameters in preclinical models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HL-60Acute Myeloid Leukemia7.4 µg/ml (~13.5 µM)24[5][11]
HL-60Acute Myeloid Leukemia3.2 µg/ml (~5.8 µM)72[5][11]
Fresh AML Patient SamplesAcute Myeloid Leukemia30.1 µg/ml (~55 µM)24[5][11]
Fresh AML Patient SamplesAcute Myeloid Leukemia8.6 µg/ml (~15.7 µM)72[5][11]
SW480Colorectal Cancer3.472[4]
CC531Colorectal Cancer25.472[4]
MCF-7Breast Cancer~40Not Specified[12]
MDA-MB-231Breast Cancer~40Not Specified[12]
Primary CLL CellsChronic Lymphocytic Leukemia22Not Specified[15]
RPMI8226Multiple Myeloma18Continuous (1 week)[6]
PANC-1Pancreatic Cancer4.5Continuous (1 week)[6]

Table 2: Preclinical Pharmacokinetics of this compound in Nude Mice

ParameterValueDosingReference
Maximum Serum Concentration (Cmax)217 ± 25 nmol/ml40 mg/kg single bolus injection[1]
Time to Maximum Concentration (Tmax)113 ± 20 min40 mg/kg single bolus injection[1]
Maximum Organ Concentration (Spleen, Kidney, Lungs)~1000 nmol/gRepeated injections[16]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of this compound.

Synthesis of this compound

This compound can be synthesized in a two-step process starting from erucyl alcohol, 1,3-propanediol, and phosphorus oxychloride.[11] While detailed proprietary synthesis methods are not publicly available, the general approach involves the phosphorylation of erucyl alcohol followed by reaction with N,N,N-trimethyl-3-aminopropan-1-ol.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for the desired exposure times (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., PBS or DMSO).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[17]

The WST-1 assay is another colorimetric assay that measures the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.

Protocol:

  • Seed 1x10⁶ AML blasts/ml in a 96-well plate (100 µl per well).[11]

  • Expose cells to a range of this compound concentrations (e.g., 0.5–100 μg/ml) for 24 to 96 hours.[11]

  • Add 10 µl of WST-1 reagent to each well and incubate for an additional 4 hours.[11]

  • Measure the absorbance at 450 nm with a reference wavelength of 690 nm using an ELISA reader.[11]

  • Calculate the results as a percentage relative to untreated controls.[11]

Apoptosis Assays

This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

Protocol:

  • Treat cells with this compound at the desired concentration and time point.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

This assay measures the activity of key executioner caspases like caspase-3 and caspase-7.

Protocol:

  • Treat cells with this compound.

  • Lyse the cells and add the caspase substrate (e.g., a fluorogenic or colorimetric substrate for caspase-3/7).

  • Incubate at 37°C and measure the fluorescence or absorbance over time.

  • Quantify the caspase activity relative to a standard curve or untreated control.[4]

Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the signaling pathways affected by this compound.

Protocol:

  • Treat cells with this compound for the specified duration.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, PARP, Caspase-3) overnight at 4°C.[2][7]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][7]

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on cell migration.

Protocol:

  • Grow cells to a confluent monolayer in a 6-well plate.

  • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh medium containing a sub-lethal concentration of this compound.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the wound area or the distance between the wound edges to quantify cell migration.[10]

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Protocol:

  • Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate.

  • Allow the cells to attach, then treat with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Replace the drug-containing medium with fresh medium and incubate for 7-14 days, allowing colonies to form.

  • Fix the colonies with methanol and stain them with crystal violet.

  • Count the number of colonies (typically >50 cells) in each well.[8][18]

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of this compound.

Protocol:

  • Implant human cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[9][14][19]

  • Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., 20-40 mg/kg, twice weekly).[1][9] The control group receives the vehicle.

  • Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

Erufosine_Signaling_Pathways cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ras RAS/MEK/ERK Pathway cluster_apoptosis Apoptosis This compound This compound PI3K PI3K This compound->PI3K Inhibits RAS RAS This compound->RAS Inhibits Caspases Caspase Activation This compound->Caspases Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival_PI3K Cell Proliferation & Survival mTOR->Proliferation_Survival_PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation_Survival_RAS Cell Proliferation & Survival ERK->Proliferation_Survival_RAS Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's mechanism of action on key signaling pathways.

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation Cell_Viability Cell Viability Assays (MTT, WST-1) Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase) Cell_Viability->Apoptosis_Assay Migration_Assay Migration & Colony Formation Assays Apoptosis_Assay->Migration_Assay Western_Blot Western Blot (Signaling Pathways) Migration_Assay->Western_Blot Xenograft_Model Xenograft Model Development Western_Blot->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment (Body Weight, etc.) Efficacy_Study->Toxicity_Study PK_PD_Study Pharmacokinetics & Pharmacodynamics Toxicity_Study->PK_PD_Study Data_Analysis IC50 Determination, Statistical Analysis PK_PD_Study->Data_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Data_Analysis->Mechanism_Elucidation Go_NoGo Go/No-Go Decision for Further Development Mechanism_Elucidation->Go_NoGo

Caption: A typical preclinical workflow for evaluating this compound.

Conclusion

This compound is a promising alkylphosphocholine with a distinct membrane-targeting mechanism of action that leads to the inhibition of crucial cancer survival pathways. Its ability to dually target the PI3K/Akt/mTOR and RAS/MEK/ERK pathways, coupled with a favorable safety profile, makes it an attractive candidate for further development, both as a single agent and in combination therapies. This technical guide provides a foundational understanding and practical protocols to aid researchers in the continued exploration of this compound's therapeutic potential.

References

Erufosine: A Deep Dive into its Antineoplastic and Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erufosine (erucylphospho-N,N,N-trimethylpropylammonium, ErPC3) is a third-generation synthetic alkylphosphocholine (APC) that has emerged as a promising antineoplastic agent. Unlike traditional chemotherapeutic drugs that primarily target DNA, this compound's mechanism of action is multifaceted, centering on the modulation of cellular membranes and key signaling pathways involved in cell survival, proliferation, and apoptosis.[1][2] Its favorable safety profile, including reduced myelotoxicity and the ability to cross the blood-brain barrier, further enhances its therapeutic potential for a variety of malignancies.[3][4] This technical guide provides a comprehensive overview of the anticancer properties of this compound, detailing its mechanism of action, summarizing key preclinical and in vivo data, and outlining relevant experimental protocols.

Mechanism of Action

This compound exerts its anticancer effects through several interconnected mechanisms, primarily by influencing critical signaling cascades and inducing programmed cell death.

1. Inhibition of Pro-Survival Signaling Pathways:

A primary mode of action for this compound is the disruption of the PI3K/Akt/mTOR and Ras/Raf/MAPK signaling pathways, which are frequently hyperactivated in cancer, promoting cell growth and survival.[1][5] this compound has been shown to decrease the phosphorylation of key proteins in these pathways, including PI3K (p85), Akt at both Threonine 308 and Serine 473, and c-Raf.[5][6] By inhibiting these pathways, this compound effectively cuts off crucial survival signals to cancer cells.

2. Induction of Apoptosis:

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[7][8] This process is often caspase-dependent, as evidenced by the cleavage of PARP and the ability of caspase inhibitors to abrogate this compound's cytotoxic effects.[7] The pro-apoptotic effects are further mediated by the downregulation of anti-apoptotic proteins like BCL-2 and the upregulation of pro-apoptotic proteins such as BAX and caspases 3 and 7.[8][9]

3. Cell Cycle Arrest:

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase .[8][10][11] This arrest is associated with significant alterations in the expression of numerous cell cycle-relevant genes, including cyclins (e.g., CCNA2, CCNB1, CCNB2), cyclin-dependent kinases (CDKs), and their inhibitors (e.g., CDKN1A/p21, CDKN2A/p16).[10][11] this compound has been described as a "pan-CDK inhibitor" due to its broad inhibitory effects on various CDKs.[11]

4. Induction of Autophagy:

In addition to apoptosis, this compound can also induce autophagy in cancer cells.[6][12] This process of cellular self-digestion can, in some contexts, contribute to cell death.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound across various cancer models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MCF-7Breast Cancer40Not Specified[5]
MDA-MB-231Breast Cancer40Not Specified[5]
Primary CLL CellsChronic Lymphocytic Leukemia22Not Specified[7]
PANC-1Pancreatic Cancer12 (in methylcellulose)Not Specified[13]
PANC-1Pancreatic Cancer4.5 (on plastic)Not Specified[13]
RPMI-8226Multiple Myeloma18Not Specified[13]
HN-5Head and Neck Squamous Cell Carcinoma43 - 3424 - 72[11]
SCC-61Head and Neck Squamous Cell Carcinoma19 - 724 - 72[11]
HL-60Acute Myeloid Leukemia~13.9 (7.0 µg/ml)24[1]
HL-60Acute Myeloid Leukemia~6.4 (3.2 µg/ml)72[1]
Fresh AML Patient SamplesAcute Myeloid Leukemia~59.8 (30.1 µg/ml)24[1]
Fresh AML Patient SamplesAcute Myeloid Leukemia~17.1 (8.6 µg/ml)96[1]
SW480Colorectal Cancer3.472[14]
CC531Colorectal Cancer25.472[14]

Table 2: In Vivo Efficacy of this compound

Cancer ModelTreatment DetailsKey FindingsReference
Methylnitrosourea-induced rat mammary carcinomasAdministration of this compoundSignificant dose-related tumor remission by more than 85% (p < 0.05).[5]
Panc-1 tumor-bearing miceIntravenous injection of this compoundSignificantly reduced Panc-1 tumor cell colony formation ex vivo.[15]

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates.[2]

    • After cell attachment, they are treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).[2]

    • Following treatment, MTT solution is added to each well and incubated to allow the formation of formazan crystals.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[11]

2. Western Blot Analysis for Protein Expression and Phosphorylation

  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.

  • Protocol:

    • Cancer cells are treated with this compound at various concentrations and for different durations.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-PI3K, p-Akt, p-cRaf, BCL-2, BAX, Caspase-3).[5][8]

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • Densitometry analysis is performed to quantify the protein expression levels relative to a loading control (e.g., β-actin).[16]

3. Cell Cycle Analysis by Flow Cytometry

  • Principle: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). It is based on the measurement of the DNA content of the cells.

  • Protocol:

    • Cells are treated with this compound for a specific time.

    • Cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are treated with RNase to remove RNA.

    • Cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).

    • The DNA content of individual cells is measured using a flow cytometer.

    • The percentage of cells in each phase of the cell cycle is determined by analyzing the resulting histograms.[10]

4. In Vivo Tumor Xenograft Studies

  • Principle: This involves the transplantation of human tumor cells into immunocompromised mice to study tumor growth and the efficacy of anticancer agents.

  • Protocol:

    • Human cancer cells (e.g., Panc-1) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).[15]

    • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

    • This compound is administered to the treatment group via a specified route (e.g., intravenous injection) and schedule.[15]

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting, immunohistochemistry).

    • The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.[5]

Visualizations

Signaling Pathways and Experimental Workflows

Erufosine_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Raf c-Raf This compound->Raf inhibits Apoptosis Apoptosis This compound->Apoptosis induces CellCycleArrest G2/M Arrest This compound->CellCycleArrest induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound's impact on key cancer signaling pathways.

MTT_Assay_Workflow Start Start: Seed Cells Treat Treat with This compound Start->Treat Incubate Incubate (24-72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Formazan Incubate for Formazan Formation AddMTT->Formazan Solubilize Solubilize Formazan Formazan->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

Western_Blot_Workflow CellTreatment Cell Treatment with this compound Lysis Cell Lysis & Protein Extraction CellTreatment->Lysis Quantification Protein Quantification Lysis->Quantification Electrophoresis SDS-PAGE Quantification->Electrophoresis Transfer Protein Transfer to Membrane Electrophoresis->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Step-by-step workflow for Western blot analysis.

Conclusion

This compound represents a novel and promising therapeutic agent in the oncology landscape. Its unique membrane-targeting mechanism and its ability to disrupt multiple key oncogenic signaling pathways provide a strong rationale for its continued development. The compelling preclinical data, demonstrating potent in vitro cytotoxicity across a range of cancer types and significant in vivo tumor remission, underscore its potential as a standalone or combination therapy. Further investigation in clinical settings is warranted to fully elucidate its therapeutic benefits for cancer patients.

References

Erufosine: A Technical Guide for In Vitro and In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erufosine (Erucylphospho-N,N,N-trimethylpropylammonium, ErPC3) is a synthetic alkylphosphocholine that has demonstrated significant antineoplastic activity in a variety of cancer models. As a third-generation alkylphospholipid, it represents a promising therapeutic agent due to its ability to be administered intravenously, its capacity to cross the blood-brain barrier, and its favorable toxicity profile compared to earlier compounds in its class.[1][2] This technical guide provides a comprehensive overview of this compound's effects in preclinical cancer research, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism primarily centered on the disruption of key cellular signaling pathways involved in cell survival, proliferation, and apoptosis. Unlike traditional chemotherapeutic agents that directly target DNA, this compound's primary site of action is the cell membrane, where it modulates the activity of membrane-associated proteins.[3]

The primary signaling cascades affected by this compound include:

  • PI3K/Akt/mTOR Pathway: this compound is a known inhibitor of the PI3K/Akt signaling pathway.[4] It has been shown to inhibit the translocation of Akt to the plasma membrane, thereby preventing its phosphorylation and activation.[5][6][7] This leads to the downstream inhibition of mTOR and its substrates, such as p70S6K and 4EBP1, which are crucial for protein synthesis and cell growth.[8] The inhibition of Akt also promotes apoptosis by reducing the phosphorylation of pro-apoptotic proteins.[9]

  • Ras/Raf/MAPK Pathway: In addition to the PI3K/Akt pathway, this compound has been shown to influence the Ras/Raf/MAPK signaling cascade.[4] It can decrease the phosphorylation of c-Raf, a key component of this pathway, which is involved in cell proliferation and survival.[4]

  • Induction of Apoptosis and Autophagy: this compound is a potent inducer of apoptosis in cancer cells.[3][10] This is mediated through the downregulation of anti-apoptotic proteins like BCL-2 and the upregulation of pro-apoptotic proteins such as BAX and caspases 3 and 7.[5][6][7] Furthermore, this compound has been observed to simultaneously induce autophagy.[8]

  • Cell Cycle Arrest: this compound can induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines.[5][6][7][8] This is associated with the downregulation of genes involved in G2/M progression, such as CCNB1 and CDKN3.[5][11]

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various in vitro and in vivo cancer models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)Incubation Time (h)AssayReference
MCF-7Breast Carcinoma40Not SpecifiedMTT[4]
MDA-MB-231Breast Carcinoma40Not SpecifiedMTT[4]
MDA-MB-231Breast Carcinoma4Not SpecifiedColony Formation[12]
RPMI8226Multiple Myeloma18Not SpecifiedColony Formation[12]
PANC-1Pancreatic Cancer12Not SpecifiedColony Formation (Methylcellulose)[12]
PANC-1Pancreatic Cancer4.5Not SpecifiedColony Formation (Plastic)[12]
A549Non-Small Cell Lung Cancer~33 (for 50% growth inhibition)Not SpecifiedNot Specified[5]
DMS 114Small Cell Lung Cancer~24 (for 25% growth inhibition)Not SpecifiedNot Specified[5]
SW480Colorectal Cancer3.472MTT[10]
CC531Colorectal Cancer25.472MTT[10]
HL-60Acute Myeloid Leukemia7.4 µg/ml24WST-1[13]
HL-60Acute Myeloid Leukemia3.2 µg/ml72WST-1[13]
Primary AML SamplesAcute Myeloid Leukemia30.1 µg/ml (mean)24WST-1[13]
Primary AML SamplesAcute Myeloid Leukemia8.6 µg/ml (mean)72WST-1[13]
Table 2: In Vivo Efficacy of this compound
Cancer ModelAnimal ModelTreatment RegimenKey FindingsReference
Methylnitrosourea-induced Mammary CarcinomaRatsNot Specified>85% dose-related tumor remission[4]
PANC-1 XenograftMiceIntravenous injectionSignificant reduction in tumor cell colony formation ex vivo[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

In Vitro Cell Proliferation/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 3.1-100 µM) for different time points (e.g., 24, 48, 72 hours).[10]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Western Blot Analysis for Signaling Protein Phosphorylation
  • Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-cRaf).[4]

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometry is used to quantify the protein bands, and the levels of phosphorylated proteins are normalized to the total protein levels.

In Vivo Tumor Xenograft Model
  • Cell Preparation: A suspension of cancer cells (e.g., PANC-1) is prepared in a suitable medium, often mixed with Matrigel to enhance tumor formation.[14]

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: Approximately 1-5 x 10^6 cells in a volume of 50-100 µL are injected subcutaneously into the flank of each mouse.[14]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length x width^2) / 2.

  • Treatment Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. This compound is administered, for example, via intravenous injection.[2]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight and overall survival may also be monitored.

  • Ex Vivo Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

erufosine_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound rtk Receptor Tyrosine Kinases (RTKs) This compound->rtk Inhibits pi3k PI3K This compound->pi3k Inhibits akt Akt This compound->akt Inhibits Phosphorylation raf Raf This compound->raf Inhibits Phosphorylation rtk->pi3k ras Ras rtk->ras pi3k->akt Activates ras->raf mtor mTOR akt->mtor apoptosis_reg Apoptosis Regulation akt->apoptosis_reg Inhibits cell_cycle_reg Cell Cycle Regulation akt->cell_cycle_reg mek MEK raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation mtor->proliferation

Caption: this compound's inhibitory effects on the PI3K/Akt and Ras/Raf/MAPK signaling pathways.

experimental_workflow_in_vitro cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment This compound Treatment (Varying Concentrations & Times) start->treatment end_point Endpoint Analysis treatment->end_point mtt MTT Assay (Cytotoxicity) end_point->mtt Viability western Western Blot (Protein Expression) end_point->western Signaling facs FACS Analysis (Apoptosis, Cell Cycle) end_point->facs Cell Fate

Caption: A generalized workflow for in vitro evaluation of this compound's anticancer effects.

experimental_workflow_in_vivo start Start: Tumor Cell Implantation in Immunocompromised Mice monitoring Tumor Growth Monitoring start->monitoring treatment This compound Administration (e.g., IV) monitoring->treatment evaluation Efficacy Evaluation: - Tumor Volume - Body Weight - Survival treatment->evaluation analysis Endpoint: Ex Vivo Tumor Analysis evaluation->analysis

Caption: A typical workflow for assessing the in vivo efficacy of this compound using a xenograft model.

References

The Alkylphosphocholine Erufosine: A Potent Inducer of Cytotoxicity in Cancer Cells Through PI3K/Akt/mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Erufosine (Erucylphospho-N,N,N-trimethylpropylammonium, ErPC3) is a third-generation alkylphosphocholine (APC), a class of synthetic phospholipid analogs that exhibit promising antineoplastic properties.[1] Unlike traditional chemotherapeutic agents that primarily target DNA, this compound's mechanism of action is multifaceted, involving the modulation of cellular membranes and key signaling pathways that govern cell survival, proliferation, and death.[1][2] Its ability to be administered intravenously and its reduced hemolytic activity compared to earlier APCs make it an attractive candidate for further investigation and clinical development.[3] This technical guide provides a comprehensive overview of the cytotoxic effects of this compound on various cancer cell lines, detailing its impact on cell viability, apoptosis, and cell cycle progression. It also outlines the underlying molecular mechanisms, with a focus on the inhibition of the critical PI3K/Akt/mTOR survival pathway.

Quantitative Analysis of this compound's Cytotoxic Effects

This compound has demonstrated potent cytotoxic and cytostatic effects across a range of cancer cell lines in a dose- and time-dependent manner.[4] The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, vary depending on the cancer cell type and the duration of exposure.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Reference
Chronic Lymphocytic Leukemia (CLL) primary cellsLeukemia22Not Specified[5]
SW480Colorectal Cancer3.472[4]
CC531Colorectal Cancer25.472[4]
MDA-MB-231Breast Cancer< 1024[3]
MCF-7Breast Cancer< 1024[3]
SW620Colorectal Cancer< 1024[3]
A549Non-Small Cell Lung Cancer~25Not Specified
DMS 114Small Cell Lung Cancer< 25Not Specified
Panc-1Pancreatic Cancer12 (in methylcellulose), 4.5 (on plastic)Not Specified[6]
RPMI8226Multiple Myeloma18Not Specified[6]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A primary mechanism underlying this compound's anticancer activity is its ability to interfere with the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway.[7][8][9][10] This pathway is a critical regulator of cell survival, proliferation, and resistance to apoptosis, and its aberrant activation is a common feature in many cancers.[7][9][10]

This compound has been shown to inhibit the phosphorylation of key components of this pathway, including Akt at both Ser473 and Thr308 residues, as well as downstream effectors like mTOR, p70S6K, and 4EBP1.[11][12] By downregulating the activity of this pro-survival pathway, this compound effectively lowers the threshold for apoptosis and induces cell cycle arrest.[11][12]

Erufosine_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibits Akt Akt This compound->Akt Inhibits (dephosphorylation) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest Inhibits p70S6K p70S6K mTORC1->p70S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation & Survival p70S6K->Proliferation fourEBP1->Proliferation

This compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest

A consistent finding across numerous studies is this compound's ability to induce apoptosis, or programmed cell death, in cancer cells.[5][11][12] This is often characterized by the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases, key executioners of the apoptotic cascade.[5] The pro-apoptotic effects of this compound are further supported by the observed downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.

In addition to inducing apoptosis, this compound also causes cell cycle arrest, primarily at the G2/M phase.[3][13] This prevents cancer cells from proceeding through mitosis and further proliferating. The arrest is associated with alterations in the expression of cell cycle-related genes, including cyclins and cyclin-dependent kinases (CDKs).[3][13]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][11][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells, and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3][13]

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C (or overnight).

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Western Blotting for PI3K/Akt Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylated and total forms of Akt.[15]

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_assays Cytotoxicity and Mechanism Assays start Start: Cancer Cell Culture treatment Treat cells with This compound (various concentrations) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation harvest Harvest Cells incubation->harvest viability Cell Viability (MTT Assay) harvest->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) harvest->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) harvest->cell_cycle western_blot Protein Expression (Western Blot) harvest->western_blot data_analysis Data Analysis: - IC50 Calculation - Apoptosis Rate - Cell Cycle Distribution - Protein Levels viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion: Assess Cytotoxic Effects and Mechanism of Action data_analysis->conclusion

General experimental workflow for assessing this compound's cytotoxicity.

Conclusion

This compound is a potent antineoplastic agent with significant cytotoxic effects against a broad range of cancer cell lines. Its primary mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a key driver of cancer cell survival and proliferation. By disrupting this pathway, this compound effectively induces apoptosis and cell cycle arrest. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the anticancer properties of this compound and other alkylphosphocholines. Continued research into the molecular intricacies of this compound's action will be crucial for its potential translation into clinical applications for cancer therapy.

References

Erufosine: A Comprehensive Technical Guide on its Potential as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erufosine (Erucylphospho-N,N,N-trimethylpropylammonium, ErPC3) is a synthetic alkylphosphocholine, a class of compounds that represent a novel approach in cancer therapy. Unlike traditional chemotherapeutic agents that primarily target DNA, this compound and other alkylphospholipids exert their effects at the cell membrane, leading to the modulation of critical intracellular signaling pathways.[1][2] Its unique mechanism of action, which includes the induction of apoptosis and autophagy, and its favorable preclinical safety profile, particularly its reduced myelotoxicity compared to other agents in its class, position this compound as a promising candidate for further development, both as a single agent and in combination therapies.[3][4] This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its therapeutic potential.

Mechanism of Action

This compound's primary mode of action involves its interaction with cellular membranes, leading to a cascade of downstream effects on key signaling pathways that govern cell survival, proliferation, and death.

Membrane Interaction and Disruption of Lipid Rafts

As a phospholipid analog, this compound integrates into the cell membrane, where it alters the biophysical properties of the lipid bilayer.[5][6] It has been shown to affect lipid-lipid interactions, leading to a decrease in lipid packing and an increase in membrane fluidity.[5][6] This disruptive activity extends to lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[5][7] By disorganizing these domains, this compound can interfere with the signaling of various receptors and downstream effectors that are localized to these regions.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A crucial consequence of this compound's membrane activity is the inhibition of the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in a wide range of cancers.[8][9] this compound has been shown to downregulate the phosphorylation of key components of this pathway, including Akt at both Ser473 and Thr308 residues, mTOR, and their downstream substrates p70S6K and 4E-BP1.[10] This inhibition of pro-survival signaling is a key contributor to this compound's pro-apoptotic and anti-proliferative effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound LipidRaft Lipid Raft Disruption This compound->LipidRaft interacts with PI3K PI3K This compound->PI3K inhibits Apoptosis Apoptosis This compound->Apoptosis induces Autophagy Autophagy This compound->Autophagy induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest induces RTK Receptor Tyrosine Kinase (RTK) LipidRaft->RTK inhibits signaling from RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Akt->Apoptosis inhibits p70S6K p70S6K mTORC1->p70S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates

Caption: this compound's Mechanism of Action on the PI3K/Akt/mTOR Pathway.
Induction of Apoptosis and Autophagy

This compound has been demonstrated to induce both apoptosis and autophagy in cancer cells.[10] The induction of apoptosis is mediated through a caspase-dependent pathway, with evidence of caspase-3 activation.[1][2] Simultaneously, this compound treatment can lead to the formation of autophagosomes, indicating the activation of autophagy.[10] This dual induction of cell death pathways suggests a robust and multi-faceted anti-cancer activity.

This compound This compound Akt_mTOR Akt-mTOR Pathway Inhibition This compound->Akt_mTOR Apoptosis Apoptosis (Caspase-dependent) Akt_mTOR->Apoptosis induces Autophagy Autophagy Akt_mTOR->Autophagy induces CellDeath Tumor Cell Death Apoptosis->CellDeath Autophagy->CellDeath

Caption: Dual Induction of Apoptosis and Autophagy by this compound.

Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in a variety of preclinical models, demonstrating its potential across different cancer types.

In Vitro Cytotoxicity

This compound has shown potent cytotoxic effects against a broad panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration 50% (LC50) values vary depending on the cell line and the duration of exposure, as summarized in the table below.

Cell LineCancer TypeAssayExposure Time (h)IC50/LC50 (µM)Reference
HL-60Acute Myeloid LeukemiaWST-12413.9 (LC50)[1]
HL-60Acute Myeloid LeukemiaWST-1726.4 (LC50)[1]
AML Patient SamplesAcute Myeloid LeukemiaWST-12459.8 (LC50)[1]
AML Patient SamplesAcute Myeloid LeukemiaWST-19617.1 (LC50)[1]
RPMI8226Multiple MyelomaColony FormationContinuous18 (IC50)[3]
MDA-MB-231Breast CarcinomaColony FormationContinuous4 (IC50)[3]
PANC-1Pancreatic CancerColony FormationContinuous12 (IC50)[3]
PANC-1Pancreatic CancerColony Formation (on plastic)Continuous4.5 (IC50)[3]
SW480Colorectal CancerMTT723.4 (IC50)[11]
CC531Colorectal CancerMTT7225.4 (IC50)[11]
Human Bone MarrowNormal TissueCFU-GM14 days80 (IC50)[3]
Murine Bone MarrowNormal TissueCFU-GM14 days63 (IC50)[3]

Notably, this compound demonstrates a favorable therapeutic window, being significantly more cytotoxic to cancer cells than to normal bone marrow cells.[3][4]

Pharmacokinetics

Pharmacokinetic studies in nude mice have provided initial insights into the distribution and elimination of this compound. Following a single intraperitoneal injection of 40 mg/kg, a maximum serum concentration of 217 ± 25 nmol/ml was reached at 113 ± 20 minutes.[12] Repeated injections led to drug accumulation in various organs, with the highest concentrations found in the spleen, kidney, and lungs.[13] These findings suggest that therapeutically relevant concentrations can be achieved and sustained in vivo.[12][13]

ParameterValueAnimal ModelDosingReference
Cmax217 ± 25 nmol/mlNude Mice40 mg/kg single i.p.[12]
Tmax113 ± 20 minNude Mice40 mg/kg single i.p.[12]
Organ AccumulationSpleen, Kidney, Lungs (highest)Nude MiceRepeated i.p. injections[13]

Experimental Protocols

The evaluation of this compound's anti-cancer properties has employed a range of standard in vitro and in vivo experimental techniques.

Cell Viability and Cytotoxicity Assays

  • WST-1 and MTT Assays: These colorimetric assays are used to assess cell viability by measuring the metabolic activity of cells. Cancer cells are seeded in 96-well plates and treated with increasing concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).[1][11] A reagent (WST-1 or MTT) is then added, and the absorbance is measured to determine the percentage of viable cells relative to untreated controls.[1][11] The IC50 or LC50 values are then calculated from the resulting dose-response curves.

cluster_workflow In Vitro Cytotoxicity Assay Workflow A 1. Seed cancer cells in 96-well plates B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate for a defined period (e.g., 24, 48, 72h) B->C D 4. Add viability reagent (e.g., WST-1, MTT) C->D E 5. Measure absorbance using a plate reader D->E F 6. Calculate cell viability and determine IC50/LC50 E->F

Caption: Generalized workflow for in vitro cytotoxicity assays.
Apoptosis Assays

  • Annexin V Staining: This assay is used to detect early-stage apoptosis. Cells are treated with this compound, and then stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and a viability dye (e.g., 7-AAD).[1] The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1]

  • Caspase Activation Assays: The activity of key executioner caspases, such as caspase-3, is measured to confirm the involvement of the caspase cascade in apoptosis. This can be done using specific substrates that become fluorescent or colorimetric upon cleavage by the active caspase, or by using antibodies that specifically recognize the activated form of the caspase.[1][11]

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival. Cells are seeded at a low density and treated with this compound.[3] After a period of incubation (e.g., 1-2 weeks), the resulting colonies are stained and counted.[3]

Western Blotting

This technique is used to detect and quantify the expression and phosphorylation status of specific proteins within a signaling pathway. Cells are treated with this compound, and cell lysates are subjected to gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., Akt, p-Akt, mTOR).[4][10]

Clinical Development

Preclinical data has supported the progression of this compound into clinical trials. While detailed results from large-scale trials are not yet widely published, a phase I clinical trial has been initiated to evaluate the safety, tolerability, and pharmacokinetics of intravenously administered this compound in patients with advanced solid tumors.[1] Preliminary data from this trial have suggested that plasma concentrations of over 30 μg/ml can be achieved in humans without significant toxicity.[1] Further clinical investigation is warranted to establish the efficacy of this compound in various cancer types.

Conclusion

This compound is a promising novel therapeutic agent with a distinct mechanism of action that targets the cell membrane and disrupts key pro-survival signaling pathways, notably the PI3K/Akt/mTOR cascade. Its ability to induce both apoptosis and autophagy, coupled with a favorable preclinical safety profile, makes it an attractive candidate for further development. The quantitative data from in vitro and in vivo studies provide a strong rationale for its continued investigation in clinical settings, both as a monotherapy and in combination with other anti-cancer agents, to address unmet needs in oncology. The ongoing and future clinical trials will be crucial in defining the therapeutic role of this compound in the treatment of cancer.

References

Erufosine in Breast Cancer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Preclinical Findings and Mechanism of Action

This technical guide offers a comprehensive overview of the current preclinical research on Erufosine, a synthetic alkylphosphocholine, as a potential therapeutic agent for breast cancer. The document is intended for researchers, scientists, and drug development professionals, providing detailed insights into its mechanism of action, efficacy in various breast cancer models, and the experimental methodologies employed in its evaluation.

Core Concepts and Mechanism of Action

This compound is a promising anti-cancer agent that primarily exerts its effects by acting on cellular membranes, leading to the induction of antitumor effects and interference with lipid homeostasis, which results in cellular toxicity.[1][2] Preclinical studies have demonstrated its antineoplastic activity in both in vitro and in vivo breast cancer models.[3][4]

The primary mechanism of action of this compound involves the modulation of key signaling pathways critical for cancer cell survival and proliferation. Specifically, this compound has been shown to influence both the PI3K/Akt and the Ras/Raf/MAPK signaling cascades.[3][4] This is achieved through a dose-dependent reduction in the phosphorylation of crucial signaling proteins, including PI3K (p85 subunit), Akt at the Threonine 308 position, and c-Raf.[3][4]

Furthermore, this compound's anti-cancer activity is associated with the induction of cell cycle arrest and apoptosis. It has been observed to up-regulate the expression of the cell cycle inhibitor gene CDKN1A while down-regulating the cell survival gene MYB.[1][2] Studies on the triple-negative breast cancer cell line MDA-MB-231 have revealed that this compound treatment leads to a reorganization of the actin cytoskeleton, inhibition of cell motility, and a dose-dependent induction of G2/M cell cycle arrest and apoptosis.[5]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound in breast cancer.

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
Cell LineReceptor StatusIC50 ValueAssayReference
MCF-7Estrogen Receptor Positive40 µMMTT[3][4]
MDA-MB-231Estrogen Receptor Negative40 µMMTT[3][4]
Table 2: In Vivo Efficacy of this compound in a Rat Mammary Carcinoma Model
Animal ModelTreatmentOutcomeKey FindingsReference
Rats with methylnitrosourea-induced mammary carcinomasThis compoundSignificant dose-related tumor remission>85% tumor remission (p < 0.05)[3][4]
Well-toleratedMax. 7% body weight loss, reduced mortality[3][4]

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative effect of this compound on breast cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) dye reduction assay.[1][2][3][4]

  • Cell Culture: Human breast cancer cell lines (MCF-7 and MDA-MB-231) were cultured under standard conditions.

  • Treatment: Cells were treated with varying concentrations of this compound for specified durations (e.g., 24-72 hours).

  • MTT Incubation: Following treatment, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Tumor Growth Inhibition Study

The antineoplastic efficacy of this compound in vivo was assessed by monitoring tumor growth in a rat model of mammary carcinoma.[3][4]

  • Animal Model: Female rats were induced to develop autochthonous mammary carcinomas using methylnitrosourea.

  • Treatment Administration: Tumor-bearing rats were administered this compound at various doses. A control group received a vehicle.

  • Tumor Volume Measurement: Tumor volumes were measured regularly throughout the study period.

  • Efficacy Evaluation: The antineoplastic efficacy was determined by comparing the mean total tumor volumes of the treated groups to the control group.

  • Toxicity Monitoring: Animal body weight and mortality were monitored as indicators of treatment-related toxicity.

Immunoblot Analysis

Changes in the expression levels of key signaling proteins were detected using immunoblot analysis.[3][4]

  • Protein Extraction: Protein lysates were prepared from breast cancer cells treated with this compound and from untreated controls.

  • Protein Quantification: The total protein concentration in each lysate was determined.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was incubated with primary antibodies specific for the target proteins (e.g., p-PI3K, p-Akt, p-cRaf) and subsequently with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence detection system.

Real-Time Polymerase Chain Reaction (RT-PCR)

The expression levels of apoptosis, cell cycle, and cell survival-related genes were quantified using real-time PCR.[1][2]

  • RNA Extraction: Total RNA was isolated from this compound-treated and untreated breast cancer cells.

  • cDNA Synthesis: Complementary DNA (cDNA) was synthesized from the extracted RNA using reverse transcriptase.

  • Real-Time PCR: The cDNA was used as a template for real-time PCR with gene-specific primers for BCL2, CDKN1A, and MYB.

  • Data Analysis: The relative gene expression levels were calculated using a comparative Ct method, with a housekeeping gene used for normalization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

G cluster_0 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival This compound This compound This compound->PI3K This compound->Akt

Caption: this compound's inhibition of the PI3K/Akt signaling pathway in breast cancer cells.

G cluster_0 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Raf c-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->Raf

Caption: this compound's inhibitory effect on the Ras/Raf/MAPK signaling pathway.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis CellCulture Breast Cancer Cell Lines (MCF-7, MDA-MB-231) Treatment This compound Treatment (Varying Concentrations) CellCulture->Treatment MTT MTT Assay (IC50 Determination) Treatment->MTT WB Immunoblot Analysis (Signaling Proteins) Treatment->WB RTPCR RT-PCR (Gene Expression) Treatment->RTPCR AnimalModel Rat Mammary Carcinoma Model InVivoTreatment This compound Administration AnimalModel->InVivoTreatment TumorMeasurement Tumor Volume Measurement InVivoTreatment->TumorMeasurement Efficacy Efficacy Evaluation TumorMeasurement->Efficacy

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

References

Erufosine: A Technical Guide to its Applications in Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erufosine (Erucylphospho-N,N,N-trimethylpropylammonium, ErPC3) is a novel, intravenously administrable alkylphosphocholine (APC) that represents a promising class of anti-neoplastic agents.[1][2] Unlike traditional chemotherapeutics that primarily target DNA synthesis, this compound's unique mechanism of action centers on the cell membrane and the modulation of critical intracellular signal transduction pathways.[1] This distinct approach has demonstrated significant cytotoxic activity against various human tumor and leukemic cell lines, positioning this compound as a compelling candidate for further investigation in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[1][3] A particularly attractive feature of this drug class is the potential for reduced myelosuppression, a common and dose-limiting toxicity of many standard anti-leukemic drugs.[1][4] This guide provides an in-depth overview of the current research on this compound's applications in leukemia, focusing on its mechanism of action, cytotoxic efficacy, and potential in combination therapies.

Mechanism of Action in Leukemia Cells

This compound exerts its anti-leukemic effects through a multi-faceted approach, primarily by interacting with the cell membrane and disrupting key signaling cascades that govern cell survival, proliferation, and apoptosis.

  • Membrane Interaction: As a lipophilic compound, this compound integrates into the cell membrane, altering its structure and function. This interaction is believed to be the initial step that triggers downstream signaling events.[1]

  • Inhibition of Pro-Survival Signaling: A central aspect of this compound's activity is the potent inhibition of major survival pathways. Research has shown that this compound downregulates the phosphorylation of key components of the PI3K/Akt/mTOR pathway, including Akt, mTOR, and their downstream substrates p70S6K and 4EBP1.[1][5] It also inhibits the MAPK pathway.[1] The PI3K/Akt and MAPK pathways are frequently hyperactivated in leukemia, promoting cell proliferation and resistance to apoptosis. By blocking these signals, this compound effectively cuts off critical survival cues for leukemic cells.

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis.[1] Mechanistic studies reveal that treatment with this compound leads to the distinct activation of effector caspases, such as caspase-3 and caspase-7.[1][6] Furthermore, it has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 in certain cancer cells, further tipping the balance towards programmed cell death.[3][7]

  • Modulation of Other Key Proteins: this compound has been found to inhibit the activity of kinases like c-KIT and MAPK14.[8] In chronic lymphocytic leukemia cells, it can also reduce the levels of the transcription factor NF-kB, which plays a crucial role in inflammation, immunity, and cell survival.[3]

Erufosine_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound PI3K PI3K This compound->PI3K inhibits MAPK MAPK This compound->MAPK inhibits Caspase3 Caspase3 This compound->Caspase3 activates Akt Akt PI3K->Akt Survival Survival MAPK->Survival mTOR mTOR Akt->mTOR mTOR->Survival Apoptosis Apoptosis Caspase3->Apoptosis

Quantitative Data on Cytotoxicity

The cytotoxic potential of this compound has been evaluated across various leukemia cell lines and patient samples. The data consistently demonstrates a dose- and time-dependent effect.

Table 1: In Vitro Cytotoxicity (LC50/IC50) of this compound in Leukemia and Other Cancer Cells

Cell TypeCell Line/SampleExposure TimeLC50 / IC50 (µM)Reference
Acute Myeloid Leukemia HL-6024 h13.9 µM (LC50)[1]
HL-6072 h6.4 µM (LC50)[1]
Patient Samples (n=19)24 h59.8 µM (LC50)[1]
Patient Samples (n=19)96 h17.1 µM (LC50)[1]
Chronic Lymphocytic Leukemia Patient SamplesN/A12 - 30 µM (IC50)[3]
Multiple Myeloma RPMI-82267 days (in methylcellulose)18 µM (IC50)[8]
Breast Carcinoma MDA-MB-2317 days (in methylcellulose)4 µM (IC50)[8]
Pancreatic Carcinoma PANC-17 days (in methylcellulose)12 µM (IC50)[8]
PANC-1N/A (on plastic)4.5 µM (IC50)[8]
Normal Bone Marrow Human CFU-GM14 days80 µM (IC50)[8]
Murine CFU-GM14 days63 µM (IC50)[8]

Note: LC50 (Lethal Concentration 50%) and IC50 (Inhibitory Concentration 50%) values represent the concentration of a drug that is required for 50% of a given effect (cell death or inhibition of proliferation).

The data highlights a favorable therapeutic window, as this compound is significantly more potent against malignant cells, including various leukemia cells, compared to normal human bone marrow progenitor cells (CFU-GM).[4][8]

Combination Therapy

A key finding in this compound research is its ability to work additively or synergistically with established anti-leukemic drugs. This suggests its potential to enhance current treatment regimens without increasing overlapping toxicities.

Table 2: this compound Combination Effects in Leukemia and Myeloma Cells

Cell LineCombination DrugObserved EffectReference
AML (General) CytarabineAdditive[1][2]
IdarubicinAdditive (uneven results)[1][2]
EtoposideAdditive[1][2]
Myeloma (U-266) BendamustineSynergistic[9]
MelphalanSynergistic[9]
Myeloma (RPMI-8226) BendamustineSynergistic[9]
BortezomibSynergistic[9]

Importantly, studies have shown no cross-resistance between this compound and agents like cytarabine, idarubicin, and etoposide, indicating that it could be effective in cases where resistance to standard therapies has developed.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this compound research.

1. Cytotoxicity Assessment (WST-1/MTT Assay)

  • Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) or is lethal to 50% of cells (LC50).

  • Methodology:

    • Cell Seeding: Plate leukemic cells (e.g., HL-60 or primary patient cells) in a 96-well microtiter plate at a predetermined density.

    • Drug Treatment: Add serial dilutions of this compound to the wells. Include untreated control wells.

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO2).

    • Reagent Addition: Add a tetrazolium salt-based reagent (like WST-1 or MTT) to each well. Viable, metabolically active cells will cleave the tetrazolium salt into a colored formazan product.

    • Incubation: Incubate for an additional 2-4 hours to allow for color development.

    • Measurement: Quantify the absorbance of the formazan product using a microplate spectrophotometer at the appropriate wavelength.

    • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against drug concentration and use non-linear regression to determine the LC50 or IC50 value.[1][2]

2. Apoptosis Analysis (Annexin V and 7-AAD Staining)

  • Objective: To quantify the percentage of cells undergoing early and late apoptosis following this compound treatment.

  • Methodology:

    • Cell Treatment: Culture and treat leukemic cells with this compound at various concentrations for a defined time (e.g., 4 hours).

    • Cell Harvesting: Collect the cells by centrifugation.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like 7-Aminoactinomycin D (7-AAD).

    • Incubation: Incubate the cells in the dark for approximately 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Interpretation:

      • Annexin V- / 7-AAD-: Live cells.

      • Annexin V+ / 7-AAD-: Early apoptotic cells.[1]

      • Annexin V+ / 7-AAD+: Late apoptotic or necrotic cells.

      • Annexin V- / 7-AAD+: Necrotic cells.

3. Western Blot for Protein Expression Analysis

  • Objective: To measure changes in the expression or phosphorylation status of proteins in key signaling pathways (e.g., Akt, mTOR, Bcl-2, NF-kB).

  • Methodology:

    • Protein Extraction: Treat cells with this compound, then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

    • Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Bcl-2).

    • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treated and untreated samples.[3][4]

Experimental_Workflow cluster_prep Preparation start Leukemia Cell Culture (Cell Lines or Patient Samples) treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability viability treatment->viability apoptosis apoptosis treatment->apoptosis protein protein treatment->protein ic50 ic50 viability->ic50 flow flow apoptosis->flow western western protein->western end Evaluate Anti-Leukemic Efficacy & Mechanism ic50->end flow->end western->end

Clinical Perspective and Future Directions

The compelling preclinical data, demonstrating high anti-leukemic activity and additive effects with standard drugs, strongly supports the continued clinical development of this compound for treating AML and other hematological cancers.[1] Its favorable toxicity profile, particularly the lack of significant myelosuppression, makes it an ideal candidate for combination therapies, potentially allowing for more effective and less toxic treatment regimens.[1][8]

Ongoing and future clinical trials are essential to determine the safety, pharmacokinetics, and efficacy of this compound in patients. Phase I trials are needed to establish the recommended Phase II dose, while subsequent studies should explore its activity both as a single agent and in combination with current standards of care for various leukemias.

Logical_Relationship start This compound Administration membrane membrane start->membrane inhibition inhibition apoptosis apoptosis inhibition->apoptosis proliferation proliferation inhibition->proliferation outcome Leukemic Cell Death apoptosis->outcome proliferation->outcome

Conclusion

This compound has emerged as a novel anti-leukemic agent with a distinct mechanism of action that circumvents traditional resistance pathways. Through its interaction with the cell membrane and subsequent inhibition of critical pro-survival signaling cascades like PI3K/Akt/mTOR, it potently induces apoptosis in a wide range of leukemia cells. The strong preclinical evidence for its single-agent efficacy and its synergistic potential in combination with standard chemotherapeutics, coupled with a favorable safety profile regarding myelotoxicity, positions this compound as a highly promising candidate for the future treatment of acute and chronic leukemias. Further clinical investigation is warranted to translate these promising in vitro findings into tangible benefits for patients.

References

Erufosine in Oral Squamous Cell Carcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oral squamous cell carcinoma (OSCC) remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Erufosine, a synthetic alkylphosphocholine, has emerged as a promising candidate due to its multifaceted anti-cancer properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in OSCC, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Mechanism of Action

This compound exerts its anti-neoplastic effects on OSCC cells through a combination of mechanisms, primarily by inducing apoptosis, promoting autophagy, and causing cell cycle arrest.[1] A key target of this compound is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in OSCC and plays a crucial role in cell survival, proliferation, and resistance to therapy.[2][3]

This compound has been shown to inhibit the phosphorylation of major components of the mTOR pathway, including p-Akt at both Ser473 and Thr308 residues, p-mTOR, and their downstream substrates p-p70S6K and p-4EBP1.[1][4] This inhibition disrupts the signaling cascade that promotes cell growth and survival.

Furthermore, this compound induces endoplasmic reticulum (ER) stress and mitochondrial stress.[5] This is evidenced by the upregulation of ER stress sensors and an increase in intracellular reactive oxygen species (ROS) production, leading to mitochondrial depolarization.[5] The culmination of these cellular stresses contributes to the induction of apoptosis, a form of programmed cell death. Apoptosis induction by this compound is confirmed by the cleavage of PARP and an increase in caspase activity.[6][7]

Interestingly, this compound also upregulates the expression of RhoB, a member of the Rho family of small GTPases, which is considered to have tumor-suppressive functions.[6] However, the precise role of RhoB in the overall tumor-suppressive action of this compound is still under investigation.[6]

Quantitative Data

The cytotoxic and anti-proliferative effects of this compound on various OSCC cell lines have been quantified in multiple studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineTime PointIC50 (µM)Reference
HN-5 24h43[6]
48h37[6]
72h34.7[6]
FaDu 24h27[6]
48h15[6]
72h14.8[6]
SCC-61 24h19[8]
48h~10 (estimated)[8]
72h7[8]

This compound's impact on the cell cycle has also been quantified. In HN-5 cells, treatment with this compound led to a significant G2/M phase arrest, with the percentage of cells in G2/M increasing from 18% in control cells to 65% in treated cells.[9]

The pro-apoptotic effect of this compound has been demonstrated through Annexin-V staining, which identifies apoptotic cells. While specific percentage increases in apoptosis vary between cell lines and experimental conditions, studies consistently show a significant induction of apoptosis following this compound treatment.[1][5]

Experimental Protocols

This section provides a general overview of the key experimental methodologies used to investigate the effects of this compound on OSCC cells.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed OSCC cells in a 96-well plate at a density of 4,000-7,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[6]

Western Blotting

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Lyse this compound-treated and control OSCC cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, PARP, cleaved PARP, RhoB, cyclins, CDKs, and a loading control like GAPDH).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.[6]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Harvest this compound-treated and control OSCC cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescent signal from the DNA-binding dye is proportional to the amount of DNA in each cell.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Apoptosis Assay (Annexin V Staining)

Annexin V staining is used to detect early-stage apoptosis.

  • Cell Harvesting: Harvest this compound-treated and control OSCC cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[5]

Visualizations

Signaling Pathways and Experimental Workflow

Erufosine_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Consequences This compound This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Inhibition This compound->PI3K_Akt_mTOR ER_Mito_Stress ER & Mitochondrial Stress This compound->ER_Mito_Stress RhoB_Upregulation RhoB Upregulation This compound->RhoB_Upregulation Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest PI3K_Akt_mTOR->Cell_Cycle_Arrest ER_Mito_Stress->Apoptosis Autophagy Autophagy ER_Mito_Stress->Autophagy Reduced_Proliferation Reduced Proliferation & Viability Apoptosis->Reduced_Proliferation Autophagy->Reduced_Proliferation Cell_Cycle_Arrest->Reduced_Proliferation

Caption: this compound's multifaceted mechanism of action in OSCC.

Experimental_Workflow cluster_assays In Vitro Assays start OSCC Cell Culture treatment This compound Treatment (Varying Concentrations & Durations) start->treatment mtt MTT Assay (Cell Viability, IC50) treatment->mtt western Western Blot (Protein Expression) treatment->western flow_cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->flow_cell_cycle flow_apoptosis Flow Cytometry (Apoptosis - Annexin V) treatment->flow_apoptosis data_analysis Data Analysis & Interpretation mtt->data_analysis Quantitative Data western->data_analysis Protein Level Changes flow_cell_cycle->data_analysis Cell Cycle Distribution flow_apoptosis->data_analysis Apoptosis Rates

Caption: A typical experimental workflow for investigating this compound in OSCC.

PI3K_Akt_mTOR_Pathway This compound This compound Akt Akt This compound->Akt PI3K PI3K PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation _4EBP1->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for oral squamous cell carcinoma. Its ability to target multiple critical pathways involved in cancer cell proliferation and survival, particularly the PI3K/Akt/mTOR axis, underscores its promise. The quantitative data and established experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a viable treatment option for OSCC. Future investigations should continue to elucidate the intricate molecular mechanisms of this compound and explore its efficacy in preclinical and clinical settings.

References

Methodological & Application

Erufosine: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design and protocols for evaluating the anticancer activity of Erufosine, a novel alkylphosphocholine. This document details its mechanism of action, provides quantitative data on its efficacy, and offers step-by-step protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound is a synthetic phospholipid derivative that primarily targets cell membranes, distinguishing it from conventional chemotherapeutic agents that typically target DNA. Its anticancer effects are mediated through the modulation of critical intracellular signaling pathways. This compound has been shown to inhibit the PI3K/Akt and Ras/Raf/MAPK signaling cascades, which are frequently hyperactivated in cancer and play a crucial role in cell survival, proliferation, and differentiation.[1][2] By disrupting these pathways, this compound effectively induces apoptosis (programmed cell death) and cell cycle arrest in malignant cells.[3][4]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of this compound across various human cancer cell lines, expressed as IC50 values, and its efficacy in in vivo models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay MethodReference(s)
HL-60Acute Myeloid Leukemia1.54Not SpecifiedNot Specified[1]
HL-60Acute Myeloid Leukemia~13.8 (7.4 µg/ml)24WST-1 Assay[1]
HL-60Acute Myeloid Leukemia~6.0 (3.2 µg/ml)72WST-1 Assay[1]
Fresh AML Patient Samples (n=19)Acute Myeloid Leukemia~56.0 (30.1 µg/ml)24WST-1 Assay[1]
Fresh AML Patient Samples (n=19)Acute Myeloid Leukemia~16.0 (8.6 µg/ml)72WST-1 Assay[1]
MCF-7Breast Carcinoma40Not SpecifiedMTT Assay[2]
MDA-MB-231Breast Carcinoma40Not SpecifiedMTT Assay[2]
MDA-MB-231Breast Carcinoma4Not SpecifiedColony Formation Assay[5]
A549Non-Small Cell Lung Cancer< 25Not SpecifiedNot Specified[3][4]
DMS 114Small Cell Lung Cancer< 25 (more sensitive than A549)Not SpecifiedNot Specified[3][4]
RPMI8226Multiple Myeloma18Not SpecifiedColony Formation Assay[5]
PANC-1Pancreatic Cancer12Not SpecifiedColony Formation Assay (methylcellulose)[5]
PANC-1Pancreatic Cancer4.5Not SpecifiedColony Formation Assay (plastic)[5]
SW480Colorectal Cancer3.472MTT Assay[6]
CC531Colorectal Cancer25.472MTT Assay[6]
Various Cell LinesBreast and Colorectal Cancer< 1024MTT Assay[7]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeTreatment RegimenOutcomeReference(s)
Methylnitrosourea-induced ratsMammary CarcinomaNot Specified>85% dose-related tumor remission[2]
Nude Mice XenograftOral Squamous Cell Carcinoma60 µmol/kg, twice weekly intraperitoneally for 28 daysSignificant reduction in tumor area and volume

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Cell_Survival Cell Survival, Proliferation, Growth Akt->Cell_Survival Promotes mTOR mTOR mTOR->Akt Phosphorylates (Ser473) This compound This compound This compound->Akt Inhibits (prevents membrane translocation) Ras_Raf_MAPK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf c-Raf Ras->Raf Activates Growth_Factor Growth Factor Growth_Factor->RTK MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-myc) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Differentiation Transcription_Factors->Cell_Proliferation Promotes This compound This compound This compound->Raf Inhibits (phosphorylation) In_Vitro_Workflow cluster_setup Experiment Setup cluster_assays Primary Assays cluster_mechanism Mechanism of Action Assays Cell_Culture 1. Cancer Cell Line Culture Erufosine_Prep 2. This compound Stock Solution Preparation MTT_Assay 3. Cell Viability Assay (MTT/WST-1) Erufosine_Prep->MTT_Assay Colony_Assay 4. Clonogenic Survival Assay MTT_Assay->Colony_Assay Apoptosis_Assay 5. Apoptosis Assay (Annexin V/PI) Colony_Assay->Apoptosis_Assay Cell_Cycle_Assay 6. Cell Cycle Analysis (Propidium Iodide) Apoptosis_Assay->Cell_Cycle_Assay Western_Blot 7. Western Blotting (p-Akt, p-ERK, etc.) Cell_Cycle_Assay->Western_Blot Data_Analysis 8. Data Analysis and Interpretation Western_Blot->Data_Analysis In_Vitro_to_In_Vivo cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation IC50_Determination IC50 Determination (Multiple Cell Lines) Mechanism_Studies Mechanism of Action (Apoptosis, Cell Cycle, Signaling) IC50_Determination->Mechanism_Studies Go_NoGo Decision Point: Promising In Vitro Activity? Mechanism_Studies->Go_NoGo Xenograft_Model Xenograft Tumor Model Establishment Go_NoGo->Xenograft_Model Go Treatment This compound Treatment (Dose, Schedule) Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) Tumor_Measurement->Toxicity_Assessment Endpoint_Analysis Endpoint Analysis (Tumor Weight, Immunohistochemistry) Toxicity_Assessment->Endpoint_Analysis

References

Application Notes and Protocols: Determining the IC50 of Erufosine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erufosine is a synthetic alkylphosphocholine, a class of compounds that represents a newer generation of antineoplastic agents.[1] Unlike traditional chemotherapeutics that primarily target DNA synthesis, this compound and other alkylphosphocholines interact with cell membranes and modulate critical intracellular signaling pathways.[1][2] They have demonstrated pro-apoptotic and anti-proliferative effects in a variety of cancer models, including leukemia, breast cancer, and oral squamous cell carcinoma.[1][3][4] A key parameter for evaluating the efficacy of any potential anti-cancer drug is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process, such as cell proliferation, by 50%.[5] This document provides a summary of reported this compound IC50 values, a detailed protocol for determining the IC50 in adherent cancer cell lines using the MTT assay, and an overview of the signaling pathways involved.

Data Presentation: this compound IC50 Values in Various Cancer Cell Lines

The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of human cancer cell lines. The IC50 values vary depending on the cell line and the duration of exposure.

Cell LineCancer TypeIncubation TimeIC50 (µM)
MCF-7Breast CarcinomaNot Specified40
MDA-MB-231Breast CarcinomaNot Specified40[6]
SW480Colorectal Cancer72 hours3.4[7]
CC531Colorectal Cancer72 hours25.4[7]
HL-60Acute Myeloid Leukemia24 hours~13.1
HL-60Acute Myeloid Leukemia72 hours~5.7[1]
Fresh AML Patient SamplesAcute Myeloid Leukemia24 hours~53.3
Fresh AML Patient SamplesAcute Myeloid Leukemia72 hours~15.2[1]

*IC50 values were converted from µg/mL to µM based on the molar mass of this compound (563.85 g/mol ).

Signaling Pathway Involvement: Inhibition of the PI3K/Akt Pathway

This compound exerts its anti-cancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and growth. A primary target is the PI3K/Akt/mTOR pathway, which is frequently overactivated in many types of cancer.[8][9] Studies have shown that this compound can cause a dose-dependent decrease in the phosphorylation of PI3K and Akt, thereby inhibiting the downstream signaling cascade.[6][10] By disrupting this critical survival pathway, this compound can lead to the induction of apoptosis (programmed cell death) and autophagy in cancer cells.[1][4]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits (Dephosphorylation) This compound->Akt Inhibits (Dephosphorylation) GrowthFactor Growth Factor GrowthFactor->RTK Activates

This compound's inhibitory action on the PI3K/Akt signaling pathway.

Experimental Protocols

Workflow for IC50 Determination via MTT Assay

The following diagram outlines the major steps for determining the IC50 value of this compound in an adherent cancer cell line.

References

Erufosine Dose-Response Curves in Cytotoxicity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response effects of Erufosine, a novel alkylphosphocholine, in various cancer cell lines. This document includes detailed experimental protocols for cytotoxicity assays and summarizes key quantitative data to facilitate research and development efforts.

Introduction

This compound (ErPC3) is a synthetic ether lipid analogue that exhibits promising anticancer properties by targeting cell membranes and modulating critical signaling pathways. Its mechanism of action primarily involves the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a pathway frequently deregulated in cancer, leading to the induction of apoptosis. Understanding the dose-dependent cytotoxic effects of this compound across different cancer types is crucial for its development as a therapeutic agent.

Data Presentation: this compound Cytotoxicity

The cytotoxic effects of this compound have been evaluated in a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized below. These values demonstrate the dose- and time-dependent efficacy of this compound.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
PC3 Prostate Cancer4825 - 100
DU145 Prostate Cancer48> 100
LNCaP Prostate Cancer48> 100
A549 Non-Small Cell Lung CancerNot Specified~25
DMS 114 Small Cell Lung CancerNot Specified< 25
HN-5 Oral Squamous Cell Carcinoma24115.4
4870.3
7248.5
SCC-61 Oral Squamous Cell Carcinoma2445.8
4821.2
7210.1
MCF-7 Breast Cancer24-72Concentration-dependent cytotoxicity observed
MDA-MB-231 Breast Cancer24-72Concentration-dependent cytotoxicity observed

Table 2: Dose-Dependent Effect of this compound on Cell Viability

Cell LineCancer TypeThis compound Concentration (µM)Incubation Time (hours)Cell Viability (%)
PC3 Prostate Cancer2548~75
5048~50
10048~25
LNCaP Prostate Cancer2548~90
5048~80
10048~60

Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis. The primary target is the PI3K/Akt pathway.[1] By inhibiting the activation of Akt, this compound prevents the downstream signaling that promotes cell proliferation and survival.[1] This inhibition leads to the induction of the intrinsic apoptotic pathway, characterized by changes in the expression of Bcl-2 family proteins and the activation of caspases.

G This compound's Mechanism of Action cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Apoptosis Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Akt (Active) mTOR mTOR Akt->mTOR Bcl-2 Bcl-2 Akt->Bcl-2 Cell Survival/Proliferation Cell Survival/Proliferation mTOR->Cell Survival/Proliferation Bax Bax Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Akt Inhibition

Caption: this compound inhibits Akt activation, leading to apoptosis.

Experimental Protocols

A standard method to assess the cytotoxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound) and a blank control (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

G Experimental Workflow for MTT Cytotoxicity Assay Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Erufosine_Treatment Treat cells with this compound Incubation_24h->Erufosine_Treatment Incubation_Treatment Incubate for 24, 48, or 72h Erufosine_Treatment->Incubation_Treatment MTT_Addition Add MTT solution Incubation_Treatment->MTT_Addition Incubation_MTT Incubate for 2-4h MTT_Addition->Incubation_MTT Formazan_Solubilization Add solubilization solution Incubation_MTT->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Analyze data and plot dose-response curve Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the MTT assay for this compound cytotoxicity.

Conclusion

This compound demonstrates significant dose- and time-dependent cytotoxicity against a range of cancer cell lines. Its mechanism of action, centered on the inhibition of the PI3K/Akt pathway and subsequent induction of apoptosis, makes it a compelling candidate for further preclinical and clinical investigation. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working on the characterization and advancement of this compound as a potential anticancer therapeutic.

References

Application Notes and Protocols for Measuring Erufosine's Antiproliferative Effects Using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erufosine (Erucylphospho-N,N,N-trimethylpropanolamine, ErPC3) is a third-generation alkylphosphocholine (APC) with promising anticancer properties.[1][2] As a synthetic phospholipid analogue, it targets cellular membranes, distinguishing it from traditional chemotherapeutic agents that primarily interact with DNA.[1][3] this compound has demonstrated cytotoxic and cytostatic effects across a variety of cancer cell lines, including breast, colorectal, oral squamous cell, and lung cancers, as well as leukemia.[2][4][5][6][7] A crucial step in evaluating the efficacy of novel anticancer compounds like this compound is to quantify their ability to inhibit cell proliferation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9][10] This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[9][11] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[8] These application notes provide a detailed protocol for utilizing the MTT assay to measure the antiproliferative effects of this compound on cancer cell lines.

Mechanism of Action: this compound's Impact on Cancer Cells

This compound exerts its antineoplastic effects through multiple mechanisms, primarily by interacting with the cell membrane and modulating critical intracellular signaling pathways.[5] Unlike older APCs, this compound can be administered intravenously due to its reduced hemolytic activity.[2] Its primary modes of action include the induction of apoptosis (programmed cell death) and autophagy, as well as causing cell cycle arrest, typically at the G2/M phase.[2][6][7]

A key target of this compound is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[5][6] this compound has been shown to inhibit the phosphorylation of Akt, a central kinase in this pathway, thereby disrupting downstream signaling.[6][7][12] This inhibition leads to decreased cell survival and proliferation. Additionally, this compound can influence other pathways such as the Ras/Raf/MAPK pathway.[5][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Inactivation Akt Akt This compound->Akt Inactivation MAPK MAPK Pathway This compound->MAPK Inhibition Apoptosis Apoptosis This compound->Apoptosis Induces CellCycleArrest G2/M Arrest This compound->CellCycleArrest Induces PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MAPK->Proliferation Promotes

Caption: this compound's inhibitory effects on key cell signaling pathways.

Principle and Workflow of the MTT Assay

The MTT assay is a straightforward method to quantify the cytotoxic or antiproliferative effects of a compound. Metabolically active cells utilize mitochondrial dehydrogenase enzymes to cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble, dark purple formazan crystals.[14] These crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).[9] The absorbance of the resulting colored solution is measured with a spectrophotometer, typically at a wavelength between 550 and 600 nm.[9] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells, allowing for a quantitative assessment of this compound-induced cytotoxicity.[10]

G A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Add MTT Reagent (Incubate 2-4 hrs) B->C D 4. Viable cells convert MTT to Formazan C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Measure Absorbance (570 nm) E->F

Caption: General experimental workflow for the MTT assay.

Application Data: Antiproliferative Activity of this compound

The MTT assay has been effectively used to determine the dose- and time-dependent antiproliferative effects of this compound on various cancer cell lines.[4] The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency. Below is a summary of reported IC50 values for this compound in different cancer cell lines.

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
SW480Colorectal Cancer72 h3.4[4]
CC531Colorectal Cancer72 h25.4[4]
MDA-MB-231Breast Cancer24 h< 10[2]
MCF-7Breast Cancer24 h< 10[2]
SW620Colorectal Cancer24 h< 10[2]
HL-60Acute Myeloid Leukemia24 h~13.6 (7.4 µg/ml)[5]
HL-60Acute Myeloid Leukemia72 h~5.9 (3.2 µg/ml)[5]
A549Non-Small Cell Lung CancerNot Specified~25[7]
DMS 114Small Cell Lung CancerNot Specified< 25[7]

Note: IC50 values can vary based on experimental conditions, including cell density and passage number.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for assessing the antiproliferative effects of this compound using the MTT assay.

1. Materials and Reagents

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile phosphate-buffered saline (PBS).[8][14] The solution should be filter-sterilized and stored at -20°C, protected from light.[8][11]

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or 0.04 N HCl in isopropanol.[9]

  • Sterile 96-well flat-bottom cell culture plates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm (with a reference wavelength of ~650 nm).

2. Experimental Procedure

Step 1: Cell Seeding

  • Culture cells until they are in the exponential growth phase.

  • Harvest cells using standard trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Perform a cell count (e.g., using a hemocytometer and Trypan blue) to determine cell viability and concentration.

  • Dilute the cell suspension to the optimal seeding density in complete culture medium. The optimal density should be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include control wells:

    • Untreated Control: Cells with medium only (represents 100% viability).

    • Blank Control: Medium only, no cells (for background absorbance).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 12-24 hours to allow cells to attach and recover.

Step 2: Treatment with this compound

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range for initial experiments could be 0.78-100 µM.[2]

  • Carefully remove the medium from the wells (for adherent cells).

  • Add 100 µL of the this compound dilutions to the appropriate wells. Add 100 µL of fresh medium (with solvent if applicable) to the untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2][4]

Step 3: MTT Incubation

  • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (including controls), resulting in a final concentration of ~0.5 mg/mL.

  • Return the plate to the incubator for 2 to 4 hours. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

Step 4: Solubilization of Formazan

  • After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or detach the cells.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[10][11]

  • Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete dissolution of the formazan crystals.[14]

Step 5: Absorbance Measurement

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10] Use a reference wavelength of 630-650 nm to reduce background noise.[14]

Data Analysis and Interpretation

The raw absorbance values are used to calculate the percentage of cell viability for each this compound concentration.

  • Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percent Viability: The viability of treated cells is expressed as a percentage relative to the untreated control cells.

    • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) * 100

  • Determine IC50: Plot the percent viability against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to determine the IC50 value.

G cluster_data_collection Data Collection cluster_calculation Calculation cluster_analysis Analysis & Output RawAbs Raw Absorbance Values (570 nm) CorrectedAbs 1. Background Correction (Raw Abs - Blank Abs) RawAbs->CorrectedAbs BlankAbs Blank Control (Media Only) BlankAbs->CorrectedAbs PercentViability 2. Calculate % Viability vs. Untreated Control CorrectedAbs->PercentViability Plot 3. Plot % Viability vs. log[this compound] PercentViability->Plot IC50 4. Determine IC50 Value (Non-linear Regression) Plot->IC50

Caption: Logical workflow for MTT assay data analysis.

The MTT assay is a robust and highly effective tool for quantifying the antiproliferative effects of the novel anticancer agent this compound. Its straightforward protocol, combined with high-throughput compatibility, makes it ideal for initial drug screening and for determining key metrics like the IC50 value across various cancer cell lines. By following this detailed protocol, researchers can obtain reliable and reproducible data to further investigate the therapeutic potential of this compound.

References

Application Note: Assessing the Anti-Migratory Effects of Erufosine using a Wound Healing Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erufosine (Erucylphospho-N,N,N-trimethylpropanolamine, ErPC3) is a synthetic alkylphosphocholine with demonstrated anti-cancer properties against a variety of cancer cell lines, including breast, colorectal, lung, and prostate cancers.[1][2][3][4] Unlike traditional chemotherapeutic agents that target DNA, this compound primarily acts on the cell membrane and interferes with key signal transduction pathways.[5] Its mechanism involves the inhibition of the PI3K/Akt/mTOR and Ras/Raf/MAPK signaling cascades, which are critical for cell survival, proliferation, and migration.[1][6][7]

Cell migration is a fundamental process essential for both normal physiological events and pathological conditions like cancer metastasis.[8] The ability to quantitatively assess the impact of therapeutic compounds on cancer cell migration is crucial for drug development. The wound healing assay, also known as the scratch assay, is a simple, cost-effective, and widely used in vitro method to study collective cell migration.[9] This application note provides a detailed protocol for utilizing the wound healing assay to evaluate the anti-migratory effects of this compound and presents expected quantitative data and the underlying molecular pathways.

Principle of the Method

The wound healing assay is based on creating a cell-free gap, or "wound," in a confluent monolayer of cultured cells.[9] The rate at which cells collectively migrate from the edges to close this gap is monitored over time, typically using phase-contrast microscopy. By comparing the wound closure rate in this compound-treated cells to untreated control cells, one can quantify the compound's inhibitory effect on cell migration.[8] To ensure that the observed gap closure is due to cell migration and not cell proliferation, a proliferation inhibitor like Mitomycin C can be used, or experiments can be conducted in serum-free media.[8]

Detailed Experimental Protocol

This protocol outlines the steps to perform a wound healing assay to assess the effect of this compound on the migration of a chosen cancer cell line (e.g., A549, SW480, PC3).

I. Materials and Reagents

  • Cell Line: Adherent cancer cell line of interest (e.g., A549, SW480).

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., sterile water or DMSO) and store at -20°C.

  • Cell Culture Plates: Sterile 6-well or 12-well tissue culture-treated plates.

  • Pipette Tips: Sterile p200 or p10 pipette tips.

  • Microscope: Inverted microscope with a camera for image acquisition.

  • Image Analysis Software: ImageJ or similar software for quantifying the wound area.

  • (Optional) Proliferation Inhibitor: Mitomycin C.

II. Experimental Workflow

The overall workflow for the wound healing assay is depicted below.

WoundHealingWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A 1. Seed Cells Seed cells in a multi-well plate at a density to achieve 95-100% confluence in 24-48h. B 2. Incubate Incubate cells at 37°C, 5% CO2 until a confluent monolayer is formed. A->B C 3. Create Wound Create a linear scratch in the cell monolayer using a sterile pipette tip. B->C D 4. Wash & Treat Wash with PBS to remove debris. Add fresh medium with this compound or vehicle control. C->D E 5. Image Acquisition (T=0) Immediately capture images of the wound at multiple predefined locations. D->E F 6. Incubate & Image Incubate and capture images at regular time points (e.g., 12h, 24h, 48h). E->F G 7. Quantify Wound Area Measure the cell-free area at each time point using ImageJ. F->G H 8. Analyze Data Calculate the percentage of wound closure and compare treated vs. control groups. G->H

Caption: Experimental workflow for the this compound wound healing assay.

III. Step-by-Step Procedure

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed approximately 0.1 x 10⁶ to 0.5 x 10⁶ cells per well into a 12-well or 6-well plate, respectively. The optimal seeding density must be determined for each cell line to achieve a 95-100% confluent monolayer within 24-48 hours.[9]

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator.

  • Creating the Wound (Scratch):

    • Once the cells form a confluent monolayer, gently aspirate the culture medium.

    • Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer. Apply consistent, firm pressure to ensure a clean, cell-free gap.[9][10] A ruler or guide can be used for consistency.

  • Washing and Treatment:

    • Carefully wash the wells twice with sterile PBS to remove detached cells and debris.[10]

    • Prepare fresh culture medium (serum-free or low-serum medium is recommended to minimize proliferation) containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and a vehicle control (the solvent used for the this compound stock).[2][4]

    • Add the appropriate treatment medium to each well.

  • Image Acquisition:

    • Immediately after adding the treatment medium, place the plate on an inverted microscope.

    • Capture images of the wound in each well. This is the T=0 time point. It is crucial to use phase-contrast settings and to mark the exact locations on the plate to ensure the same fields are imaged at subsequent time points.

    • Return the plate to the incubator.

    • Acquire images of the same marked locations at regular intervals (e.g., 6, 12, 24, and 48 hours) until the wound in the control wells is nearly closed.

  • Data Analysis and Quantification:

    • Use ImageJ or another suitable software to measure the area of the cell-free "wound" in the images from each time point.

    • Calculate the percentage of wound closure for each condition at each time point using the following formula:

      Wound Closure (%) = [ (AreaT=0 - AreaT=x) / AreaT=0 ] * 100

      Where:

      • AreaT=0 is the initial wound area at time 0.

      • AreaT=x is the wound area at a specific time point (x hours).

    • Plot the percentage of wound closure against time for each this compound concentration and the control. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

Data Presentation and Expected Results

Treatment of migratory cancer cells with this compound is expected to result in a dose-dependent inhibition of wound closure compared to the vehicle-treated control group.

Table 1: Quantitative Analysis of this compound's Effect on Cell Migration This table summarizes representative data from studies on colorectal and lung cancer cell lines.

Cell LineThis compound Conc.Time Point (hours)Migration Inhibition (%) vs. ControlReference
SW480 (Human Colorectal)1.56 µM4854%[2]
CC531 (Rat Colorectal)1.56 - 6.25 µM48~50% (2-fold slower closure)[2]
A549 (Human NSCLC)25 µMNot SpecifiedSignificant anti-migratory effect[4][11]
DMS 114 (Human SCLC)25 µMNot SpecifiedSignificant anti-migratory effect[4][11]

Mechanism of Action: this compound's Impact on Migration Signaling

This compound exerts its anti-migratory effects primarily by inhibiting the PI3K/Akt signaling pathway.[1][12] This pathway is a central regulator of cell migration. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of the kinase Akt.[13] Activated Akt, in turn, influences a host of downstream effectors, including the Rho family of small GTPases (e.g., Rac1, Cdc42, RhoA).[14][15] These GTPases are master regulators of the actin cytoskeleton, controlling the formation of lamellipodia and filopodia, cell adhesion, and contractility—all essential processes for cell movement.[16][17][18]

By inhibiting Akt phosphorylation, this compound disrupts this signaling cascade, leading to impaired cytoskeletal reorganization and a reduction in the cell's migratory capacity.[3][4][19]

SignalingPathway This compound's Inhibition of the PI3K/Akt Migration Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates RhoGTPases Rho GTPases (Rac1, Cdc42, RhoA) Akt->RhoGTPases Activates Cytoskeleton Actin Cytoskeleton Reorganization RhoGTPases->Cytoskeleton Regulates Migration Cell Migration Cytoskeleton->Migration This compound This compound This compound->Akt Inhibits Phosphorylation

Caption: this compound inhibits cell migration by targeting the PI3K/Akt pathway.

Conclusion

The wound healing assay is a robust and accessible method for evaluating the anti-migratory potential of therapeutic compounds like this compound. The data generated from this assay, combined with an understanding of the underlying molecular mechanisms, provides valuable insights for cancer research and drug development. This compound's demonstrated ability to inhibit cell migration by targeting the PI3K/Akt pathway underscores its potential as a promising anti-metastatic agent.[2][4]

References

Quantifying Erufosine-Induced Apoptosis with Caspase-3/-7 Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erufosine, a synthetic alkylphosphocholine, is a promising anti-cancer agent that has demonstrated efficacy in various cancer cell lines. Its mechanism of action involves the inhibition of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1] Inhibition of this pathway by this compound leads to the induction of programmed cell death, or apoptosis. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-3 and caspase-7 are the primary executioner caspases, responsible for the cleavage of numerous cellular proteins, ultimately leading to the dismantling of the cell.

This document provides detailed application notes and protocols for the quantification of this compound-induced apoptosis by measuring the activity of caspase-3 and -7. This assay is a robust and reliable method for assessing the cytotoxic potential of this compound and similar compounds in a high-throughput screening setting.

Principle of the Assay

The quantification of caspase-3 and -7 activity is typically achieved using a fluorometric or luminescent assay. These assays utilize a specific peptide substrate, most commonly containing the DEVD (Asp-Glu-Val-Asp) sequence, which is recognized and cleaved by active caspase-3 and -7. This cleavage event liberates a reporter molecule, either a fluorophore or a luciferase substrate, resulting in a measurable signal that is directly proportional to the enzymatic activity of caspase-3 and -7 in the cell lysate.

Data Presentation

The following tables summarize the quantitative data on this compound-induced caspase-3/-7 activity in colorectal cancer cell lines. The data is presented as Relative Fluorescence Units (RFU), which is a direct measure of caspase-3/-7 activity.

Table 1: this compound-Induced Caspase-3/-7 Activity in SW480 Human Colorectal Adenocarcinoma Cells [2][3]

This compound ConcentrationIncubation TimeMean Relative Fluorescence Units (RFU) ± SDFold Change vs. Untreated
Untreated Control5 hours851 ± 181.00
50 µM5 hours1686 ± 551.98
100 µM5 hours2093 ± 1442.46

Table 2: this compound-Induced Caspase-3/-7 Activity in CC531 Rat Colorectal Adenocarcinoma Cells [2][3]

This compound ConcentrationIncubation TimeMean Relative Fluorescence Units (RFU) ± SDFold Change vs. Untreated
Untreated Control5 hours1759 ± 1031.00
50 µM5 hours1968 ± 1271.12
100 µM5 hours16503 ± 10259.38

Signaling Pathway

The following diagram illustrates the signaling pathway of this compound-induced apoptosis, from the inhibition of the Akt pathway to the activation of executioner caspases.

Erufosine_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Akt Akt (Protein Kinase B) This compound->Akt Inhibits P_Akt p-Akt (Active) Akt->P_Akt Phosphorylation (Survival Signal) Bad Bad P_Akt->Bad Phosphorylates & Inactivates Bcl2 Bcl-2 Bad->Bcl2 Inhibits P_Bad p-Bad (Inactive) Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruits Apoptosome Apoptosome Caspase9 Caspase-9 (Active) Apoptosome->Caspase9 Activates Procaspase9->Apoptosome Forms Procaspase37 Pro-caspase-3/-7 Caspase9->Procaspase37 Cleaves & Activates Caspase37 Caspase-3/-7 (Active) Procaspase37->Caspase37 Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Caspase_Assay_Workflow Start Start Seed_Cells 1. Seed Cells (e.g., 1x10^4 cells/well in a black 96-well plate) Start->Seed_Cells Incubate_24h 2. Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_24h Treat_Cells 3. Treat Cells with this compound (various concentrations) and controls (vehicle, positive) Incubate_24h->Treat_Cells Incubate_Treatment 4. Incubate for desired time (e.g., 5 hours) Treat_Cells->Incubate_Treatment Add_Reagent 5. Add Caspase-3/-7 Reagent (e.g., Apo-ONE® Reagent) Incubate_Treatment->Add_Reagent Incubate_RT 6. Incubate at Room Temperature (protected from light, e.g., 1-2 hours) Add_Reagent->Incubate_RT Measure_Fluorescence 7. Measure Fluorescence (Ex: 485 nm, Em: 530 nm) Incubate_RT->Measure_Fluorescence Analyze_Data 8. Analyze Data (Subtract background, calculate fold change, plot dose-response) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: Western Blot Analysis of Akt Phosphorylation after Erufosine Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing the effects of Erufosine on Akt phosphorylation using Western blotting. This compound, a third-generation alkylphosphocholine, has demonstrated anti-neoplastic properties in various cancer cell lines by modulating key signaling pathways, including the PI3K/Akt/mTOR pathway.[1][2] This document outlines the theoretical background, detailed experimental protocols, and data presentation for assessing the impact of this compound on Akt activation.

Introduction to this compound and the Akt Signaling Pathway

This compound (Erucylphospho-N,N,N-trimethylpropylammonium, ErPC3) is a promising anti-cancer agent that primarily interacts with the cell membrane, leading to the induction of apoptosis and autophagy in malignant cells.[3][4] One of its key mechanisms of action involves the inhibition of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and resistance to therapy.[5]

The protein kinase B (Akt) is a serine/threonine-specific protein kinase that is activated downstream of PI3K.[2] Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated at two key residues: Threonine 308 (Thr308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (Ser473) by the mTOR complex 2 (mTORC2).[6] Full activation of Akt requires phosphorylation at both sites.[7] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[8]

Studies have shown that this compound can cause a dose-dependent decrease in the phosphorylation of Akt at both Thr308 and Ser473 in various cancer cell lines, including breast, oral squamous, and prostate cancers.[9][10][11] This inhibition of Akt phosphorylation is a key indicator of this compound's anti-cancer activity. Western blotting is a widely used and effective technique to detect and quantify these changes in protein phosphorylation.[12]

Data Presentation: Quantitative Analysis of this compound's Effect on Akt Phosphorylation

The following tables summarize the quantitative data from studies investigating the effect of this compound on cancer cell lines.

Cell LineThis compound Concentration (µM)Incubation TimeEffect on p-Akt (Ser473/Thr308)Reference
MCF-7 (Breast Cancer) 40 (IC50)Not SpecifiedDose-dependent decrease in p-Akt (Thr308)[9]
MDA-MB-231 (Breast Cancer) 40 (IC50)Not SpecifiedDose-dependent decrease in p-Akt (Thr308)[9]
Oral Squamous Carcinoma Cells Not SpecifiedNot SpecifiedDose-dependent downregulation of p-Akt (Ser473 & Thr308)[4][10]
PC3 (Prostate Cancer) 0-2548 hoursMassive reduction of p-Akt (Ser473)[11]
OPM-2 (Multiple Myeloma) Not SpecifiedNot SpecifiedSignificant dephosphorylation of p-Akt[13]
SW480 (Colorectal Cancer) 3.4 (IC50)72 hoursNot explicitly stated for p-Akt, but proliferation was inhibited[14]
CC531 (Colorectal Cancer) 25.4 (IC50)72 hoursNot explicitly stated for p-Akt, but proliferation was inhibited[14]
HL-60 (Acute Myeloid Leukemia) 7.4 µg/ml (LC50)24 hoursNot explicitly stated for p-Akt, but cytotoxicity was observed[15]

Relative Expression of Phosphorylated Akt in OPM-2 Cells [13]

TreatmentRelative p-Akt Expression (Normalized to Untreated Control)
Untreated Control 1.00
This compound Significantly reduced (exact values not provided in abstract)

Experimental Protocols

This section provides detailed protocols for treating cancer cells with this compound and subsequently analyzing Akt phosphorylation by Western blot.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., PC3 prostate cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile distilled water or PBS). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 25 µM).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a solvent-treated control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C with 5% CO2.[11]

Protocol 2: Protein Extraction (Cell Lysis)
  • Washing: After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of the proteins. A common lysis buffer composition is: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 10 mM sodium pyrophosphate, 10 mM NaF, 2 mM Na3VO4, and a protease inhibitor cocktail.[11]

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL) and scrape the cells using a cell scraper.

  • Incubation and Centrifugation: Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 10 minutes.[16] Centrifuge the lysates at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the insoluble material.[11]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to new, pre-chilled tubes.

Protocol 3: Protein Quantification
  • Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.

  • Standard Curve: Prepare a standard curve using a known protein standard (e.g., bovine serum albumin, BSA).

  • Measurement: Measure the absorbance of the standards and samples according to the manufacturer's instructions and calculate the protein concentration of each sample.

Protocol 4: Western Blot Analysis
  • Sample Preparation: Based on the protein quantification results, normalize the protein concentration for all samples. Mix the desired amount of protein (e.g., 20-30 µg) with an equal volume of 2x Laemmli sample buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the proteins.[12]

  • SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 10% or 12%). Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, it is recommended to use 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to avoid high background caused by phosphoproteins (like casein) in milk.[12] Incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 or anti-phospho-Akt Thr308) and total Akt, diluted in the blocking buffer according to the manufacturer's recommendations. This incubation is typically performed overnight at 4°C with gentle agitation.[17]

  • Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibodies.[17]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species. Dilute the secondary antibody in the blocking buffer and incubate for 1 hour at room temperature.

  • Final Washes: Repeat the washing steps as described in step 7.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. To determine the relative level of Akt phosphorylation, normalize the intensity of the phospho-Akt band to the intensity of the total Akt band for each sample.

Visualizations

Signaling Pathway

Akt_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) pAkt p-Akt (Thr308, Ser473) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Activates Survival Cell Survival & Proliferation Downstream->Survival

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Workflow

Western_Blot_Workflow start Seed Cells treatment This compound Treatment (0-25 µM) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary Primary Antibody Incubation (p-Akt, Total Akt) blocking->primary secondary Secondary Antibody Incubation (HRP) primary->secondary detection Detection (ECL) secondary->detection analysis Densitometry Analysis detection->analysis

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Logical Relationship

Logical_Relationship This compound This compound Exposure pAkt_change Decreased Akt Phosphorylation This compound->pAkt_change Western_blot Western Blot Analysis pAkt_change->Western_blot is detected by Conclusion Inhibition of Akt Signaling Western_blot->Conclusion confirms

Caption: Logical flow of the experimental hypothesis.

References

Application Notes and Protocols for Intravenous Administration of Erufosine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erufosine (Erucylphosphohomocholine, ErPC3) is a third-generation alkylphosphocholine (APC) with promising antineoplastic properties.[1][2] As a synthetic derivative of phospholipids, its primary mechanism of action involves interaction with and disruption of the cell membrane, rather than direct DNA damage.[1][3] this compound modulates critical intracellular signal transduction pathways, including the PI3K/Akt and Ras/Raf/MAPK pathways, leading to apoptosis and cell cycle arrest in various cancer models.[1][4] Unlike earlier APCs, this compound's chemical structure allows for the formation of clear aqueous solutions, making it suitable for intravenous administration and reducing the risk of hemolysis seen with previous compounds.[1][5] These characteristics have positioned this compound as a candidate for systemic cancer therapy, necessitating well-defined protocols for its administration and evaluation in preclinical animal models.

These application notes provide a summary of quantitative data from preclinical studies and detailed protocols for the intravenous administration of this compound in animal models, intended for use by researchers in oncology and drug development.

Application Note 1: Pharmacokinetics, Biodistribution, and Tolerability

The following data, derived from studies in nude mice and rats, provide a basis for dose selection and study design for intravenous administration. While the primary mouse study utilized intraperitoneal and subcutaneous routes, it established key parameters of this compound's behavior in vivo and its suitability for systemic delivery.[5][6]

Pharmacokinetic and Biodistribution Data

Repeated administration of this compound in nude mice demonstrated significant drug accumulation in various organs, with concentrations surpassing those found to be cytotoxic in vitro.[5][6]

Table 1: Biodistribution of this compound in NMRI (nu/nu) Nude Mice After Repeated Injections

ParameterDetails
Animal Model NMRI (nu/nu) nude mice
Administration Route Intraperitoneal (IP) or Subcutaneous (SC) injections every 48 hours for 1-3 weeks.[6]
Dosage Range 5, 10, 20, and 40 mg/kg body weight.[5]
Organ Accumulation Drug accumulation was observed in multiple organs.[6]
Maximum Concentrations Approximately 1000 nmol/g achieved in the spleen, kidney, and lungs.[5][6]
Analytical Method Tandem Mass Spectroscopy.[6]

Note: This study provides the foundation for understanding this compound's distribution and accumulation, which is critical for designing intravenous studies.

Tolerability and Toxicity Profile

This compound is generally well-tolerated, though some dose-dependent effects have been noted.

Table 2: Tolerability of this compound in Rodent Models

Animal ModelAdministration DetailsObservations
NMRI (nu/nu) Mice IP injections of 5-40 mg/kg every 48h.[6]Generally well-tolerated; transient, dose-dependent body weight loss (<10%).[5][6]
High-dose (40 mg/kg) SC injections.[6]Caused local reactions at the injection site, leading to discontinuation after 14 days.[5][6]
General Toxicity Markers.[6]No major changes in organ weight or white blood cell count. Moderate increase in lactate dehydrogenase (LDH) and aspartate-aminotransferase (AST) after intensive treatment.[5][6]
Rats (MNU-induced mammary carcinoma) Systemic administration.Well-tolerated with a maximum body weight loss of 7%.[4]

Application Note 2: Preclinical Efficacy in Cancer Models

This compound has demonstrated significant antineoplastic activity in vivo against various tumor types.

Table 3: Efficacy of this compound in a Rat Mammary Carcinoma Model

ParameterDetails
Animal Model Rats with autochthonous methylnitrosourea (MNU)-induced mammary carcinomas.[4]
Treatment Systemic administration of this compound.
Efficacy Significant, dose-related tumor remission by more than 85% (p < 0.05).[4]
Survival Reduced tumor-related mortality (2 of 35 treated vs. 6 of 18 controls, p < 0.002).[4]

Experimental Protocols and Workflows

Experimental Workflow for In Vivo this compound Study

The following diagram outlines a typical workflow for assessing the efficacy and pharmacokinetics of intravenously administered this compound in a xenograft mouse model.

G Experimental Workflow for IV this compound Administration in Animal Models cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Analysis A Animal Acclimatization (e.g., Nude Mice, 1-2 weeks) B Tumor Cell Implantation (e.g., Subcutaneous) A->B C Tumor Growth Monitoring (Wait for palpable tumors) B->C D Animal Randomization (Group into Vehicle/Treatment) C->D F IV Administration (e.g., Tail Vein Injection) Vehicle or this compound (e.g., 20-40 mg/kg) D->F E This compound Formulation (Aqueous solution) E->F G Regular Monitoring - Tumor Volume - Body Weight - Clinical Signs F->G H Pharmacokinetic Analysis (Blood/Tissue Collection at time points) F->H I Efficacy Endpoint (Tumor Growth Inhibition) G->I J Tissue Harvesting (Tumor & Organs) I->J K Mechanism of Action Analysis (e.g., Western Blot, IHC) J->K

Caption: Workflow for in vivo studies of intravenous this compound.

Protocol 1: Intravenous (IV) Administration of this compound in Rodent Models

This protocol describes the preparation and tail vein administration of this compound in mice or rats. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

1. Materials

  • This compound (ErPC3) powder

  • Sterile, pyrogen-free saline or 5% dextrose solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Insulin syringes with appropriate gauge needles (e.g., 27-30G for mice)

  • Rodent restrainer

  • Heat lamp or warming pad

2. This compound Formulation

  • This compound forms clear solutions in water.[5]

  • Aseptically weigh the required amount of this compound powder based on the desired concentration and final injection volume.

  • Dissolve the powder in sterile saline or 5% dextrose to the desired stock concentration (e.g., 10 mg/mL).

  • Vortex gently until the powder is completely dissolved, ensuring a clear solution.

  • Filter-sterilize the solution using a 0.22 µm syringe filter if necessary. Prepare fresh on the day of injection.

3. Administration Procedure (Mouse Tail Vein Injection)

  • Animal Preparation: Warm the mouse using a heat lamp or place it on a warming pad for 5-10 minutes to dilate the lateral tail veins.

  • Restraint: Place the mouse in a suitable restrainer, exposing the tail.

  • Vein Identification: Gently wipe the tail with 70% ethanol to clean the injection site and improve visualization of the veins. The two lateral tail veins are the preferred sites.

  • Syringe Preparation: Draw the calculated volume of this compound solution into the syringe. Ensure no air bubbles are present. The injection volume should not exceed 10 mL/kg.

  • Injection:

    • Position the needle, with the bevel facing up, almost parallel to the tail vein.

    • Carefully insert the needle into the vein. A slight "pop" may be felt, and a small amount of blood may enter the syringe hub upon successful entry.

    • Inject the solution slowly and steadily. Observe the vein for any signs of leakage or swelling (indicating a subcutaneous miss).

    • If swelling occurs, stop the injection immediately, withdraw the needle, and apply gentle pressure. Do not re-attempt injection at the same site.

  • Post-Injection:

    • After successful injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

    • Follow the dosing schedule as determined by the study design (e.g., every 48 hours).[6]

Protocol 2: Analysis of this compound-Modulated Signaling Pathways

This compound exerts its anticancer effects by inhibiting key survival pathways.[4][7] This protocol outlines a general method for analyzing changes in protein phosphorylation in tumor samples from this compound-treated animals using Western Blotting.

This compound Signaling Pathway Inhibition

This compound has been shown to inhibit the PI3K/Akt/mTOR and Ras/Raf/MAPK signaling pathways, which are critical for cancer cell proliferation and survival.

G This compound's Impact on Key Signaling Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk Ras/Raf/MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits p85 phosphorylation Akt Akt This compound->Akt inhibits Thr308/Ser473 phosphorylation mTOR mTOR This compound->mTOR cRaf c-Raf This compound->cRaf inhibits phosphorylation PI3K->Akt Akt->mTOR Apoptosis Apoptosis & Autophagy Akt->Apoptosis p70S6K p70S6K / 4EBP1 mTOR->p70S6K mTOR->Apoptosis Proliferation Cell Proliferation, Survival, Growth p70S6K->Proliferation Ras Ras Ras->cRaf MEK MEK cRaf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Erufosine-Induced Hemolysis In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Erufosine-induced hemolysis in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause hemolysis?

A1: this compound is an alkylphosphocholine, a class of synthetic lipid analogs with anti-neoplastic properties. Its mechanism of action involves interaction with and disruption of the cell membrane.[1] this compound affects lipid-lipid interactions within the cell membrane, leading to decreased lipid packing and increased membrane disorder and fluidity.[2][3] In erythrocytes (red blood cells), this disruption of the membrane integrity can lead to the release of hemoglobin, a process known as hemolysis. Intravenous application of some similar alkylphosphocholines has been noted to be impossible due to intravascular hemolysis.[1]

Q2: At what concentration is this compound expected to cause significant hemolysis?

A2: The hemolytic potential of a drug is concentration-dependent. While specific hemolytic concentrations for this compound are not extensively published, it is crucial to perform a dose-response curve for hemolysis in your specific experimental setup. Generally, formulations with a hemolysis value of less than 10% are considered non-hemolytic, while values greater than 25% are considered to be at risk for hemolysis.[4]

Q3: What are the key factors in my in vitro assay that can influence the degree of this compound-induced hemolysis?

A3: Several experimental variables can affect the extent of hemolysis observed. These include the concentration of this compound, the incubation time, the species from which the red blood cells are sourced, and the composition of the incubation buffer (e.g., presence of plasma proteins).[5]

Q4: How can I quantify the amount of hemolysis in my experiment?

A4: Hemolysis is typically quantified by measuring the amount of hemoglobin released from lysed red blood cells into the supernatant. This is a spectrophotometric method where the absorbance of the supernatant is measured at a wavelength of 540 nm. The percentage of hemolysis is then calculated relative to a positive control (100% hemolysis) and a negative control (0% hemolysis).

Q5: What is the proposed signaling pathway for this compound-induced hemolysis?

A5: While the exact signaling pathway for this compound-induced hemolysis in erythrocytes is not fully elucidated, it is hypothesized to involve two primary mechanisms: direct membrane disruption and interference with survival signaling pathways. This compound is known to increase membrane fluidity and disorder.[2][3] Additionally, in other cell types, this compound inhibits the PI3K/Akt survival pathway.[1] The PI3K/Akt pathway is known to be involved in erythropoiesis and red blood cell survival.[6][7] Inhibition of this pathway in erythrocytes could lead to a form of programmed cell death known as eryptosis, which shares features with apoptosis and can be triggered by other alkylphospholipids.[8]

Troubleshooting Guides

Issue 1: High background hemolysis in negative controls.
Possible Cause Troubleshooting Step
Mechanical stress on red blood cells Handle red blood cells gently. Avoid vigorous vortexing or repeated pipetting. When washing cells, use low centrifugation speeds (e.g., 500 x g for 5-10 minutes).
Improper buffer conditions Ensure the buffer is isotonic and at a physiological pH (7.4). Use a buffered saline solution such as PBS.
Suboptimal storage of red blood cells Use fresh red blood cells whenever possible. If stored, ensure they are kept at 4°C and used within the recommended timeframe (typically 24-48 hours).
Contamination Ensure all solutions and equipment are sterile to prevent bacterial contamination, which can cause hemolysis.
Issue 2: Excessive this compound-induced hemolysis at desired therapeutic concentrations.
Possible Cause Troubleshooting Step
Direct membrane disruption by this compound Co-incubation with membrane stabilizers: Consider the inclusion of membrane-stabilizing agents in your assay. While specific stabilizers for this compound are not documented, general membrane stabilizers used in in vitro studies include certain polymers or excipients. Test a range of concentrations of the stabilizer to find an optimal balance between reducing hemolysis and not interfering with the primary experimental endpoints. Formulation strategies: For future in vivo applications, consider formulating this compound in colloidal carriers such as liposomes or nanoparticles. These carriers can shield red blood cells from direct interaction with the drug.
Inhibition of pro-survival signaling pathways (e.g., PI3K/Akt) Supplementation with signaling agonists: While not a standard practice, for mechanistic studies, one could explore if activators of the PI3K/Akt pathway can partially rescue the hemolytic effect. This would provide evidence for the involvement of this pathway.
High concentration or long incubation time Optimize experimental parameters: Reduce the incubation time of this compound with the red blood cells to the minimum required to observe the desired biological effect on your target cells. Similarly, determine the lowest effective concentration of this compound.
Presence of plasma proteins Inclusion of albumin: If your assay buffer does not contain protein, consider adding bovine serum albumin (BSA) or human serum albumin (HSA). Plasma proteins can sometimes bind to drugs and reduce their free concentration available to interact with red blood cell membranes.

Data Presentation

Table 1: Example of a Hemolysis Assay Data Table

Compound Concentration (µM) Absorbance (540 nm) % Hemolysis
Vehicle (PBS)-0.050%
Triton X-100 (0.1%)-1.50100%
This compound10.103.4%
This compound50.2513.8%
This compound100.6037.9%
This compound201.1072.4%
This compound + Stabilizer X100.3520.7%

Experimental Protocols

Protocol 1: In Vitro Hemolysis Assay
  • Preparation of Red Blood Cells (RBCs):

    • Obtain whole blood in a tube containing an anticoagulant (e.g., EDTA, heparin).

    • Centrifuge at 500 x g for 10 minutes at 4°C to separate plasma and buffy coat.

    • Carefully aspirate and discard the supernatant (plasma and buffy coat).

    • Wash the RBC pellet three times with 5 volumes of sterile, isotonic phosphate-buffered saline (PBS), pH 7.4. Centrifuge at 500 x g for 5 minutes at 4°C for each wash.

    • After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).

  • Assay Procedure:

    • Prepare serial dilutions of this compound in PBS.

    • In a 96-well plate, add 100 µL of the 2% RBC suspension to each well.

    • Add 100 µL of the this compound dilutions to the respective wells.

    • For the negative control (0% hemolysis), add 100 µL of PBS.

    • For the positive control (100% hemolysis), add 100 µL of 0.1% Triton X-100 in PBS.

    • Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

    • After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • Data Analysis:

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader.

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Mandatory Visualization

Erufosine_Hemolysis_Pathway cluster_0 Direct Membrane Interaction cluster_1 Inhibition of Survival Signaling Erufosine_direct This compound RBC_Membrane RBC Membrane Erufosine_direct->RBC_Membrane intercalates Membrane_Disruption Increased Fluidity & Decreased Lipid Packing RBC_Membrane->Membrane_Disruption leads to Hemolysis Hemolysis Membrane_Disruption->Hemolysis causes Erufosine_signal This compound PI3K PI3K Erufosine_signal->PI3K inhibits Eryptosis Eryptosis (Programmed Cell Death) Erufosine_signal->Eryptosis induces Akt Akt PI3K->Akt activates Survival Erythrocyte Survival & Membrane Stability Akt->Survival promotes Eryptosis->Hemolysis contributes to

Caption: Proposed mechanisms of this compound-induced hemolysis.

Troubleshooting_Workflow Start High this compound-Induced Hemolysis Observed Check_Controls Are negative controls showing hemolysis? Start->Check_Controls Optimize_Assay Optimize Assay Conditions: - Gentle handling of RBCs - Use fresh, isotonic buffer - Ensure sterility Check_Controls->Optimize_Assay Yes Modify_Experiment Modify Experimental Parameters Check_Controls->Modify_Experiment No Optimize_Assay->Modify_Experiment Reduce_Concentration Decrease this compound concentration Modify_Experiment->Reduce_Concentration Option 1 Reduce_Time Shorten incubation time Modify_Experiment->Reduce_Time Option 2 Add_Stabilizer Co-incubate with a membrane stabilizer Modify_Experiment->Add_Stabilizer Option 3 Add_Protein Add serum albumin to the buffer Modify_Experiment->Add_Protein Option 4 End Hemolysis Minimized Reduce_Concentration->End Reduce_Time->End Add_Stabilizer->End Add_Protein->End

Caption: Troubleshooting workflow for minimizing this compound-induced hemolysis.

References

Erufosine Preclinical Bone Marrow Toxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the bone marrow toxicity of Erufosine in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the expected toxicity of this compound on normal bone marrow progenitor cells?

A1: Preclinical studies have shown that this compound exhibits a favorable toxicity profile towards normal bone marrow cells. It is generally less toxic to human and murine hematopoietic progenitor cells (HPCs) compared to other alkylphosphocholines like perifosine, miltefosine, and edelfosine[1][2]. In some cases, this compound has even been observed to stimulate the formation of granulocyte/macrophage colonies from human umbilical cord blood progenitors[3].

Q2: How does this compound's toxicity towards bone marrow cells compare to its effect on cancer cells?

A2: this compound demonstrates differential toxicity, being significantly more potent against various cancer cell lines than against normal bone marrow cells.[1][2] For instance, studies have reported an approximately tenfold difference in the IC90 values between human cancer cell lines (like MDA-MB-231 breast cancer, Panc-1 pancreatic cancer, and RPMI8226 multiple myeloma) and human bone marrow cells[1]. This suggests a favorable therapeutic window for this compound[1].

Q3: What are the known signaling pathways affected by this compound that might influence bone marrow cells?

A3: this compound's mechanism of action involves the modulation of key intracellular signaling pathways. It has been shown to inhibit the PI3K/Akt survival pathway, which is crucial for cell proliferation and survival.[1][4][5] Additionally, some studies have indicated that this compound can inhibit the activity of kinases such as c-KIT and MAPK14[2]. The induction of apoptosis by this compound is often caspase-dependent[5].

Q4: Can this compound be used in combination with other chemotherapeutic agents without exacerbating bone marrow toxicity?

A4: Preliminary studies suggest that this compound may not increase the toxicity of other chemotherapeutic agents on bone marrow progenitor cells. For example, at concentrations of 3 and 30 µM, this compound did not alter the toxicity profiles of tasidotin, clofarabine, or paclitaxel on murine or human bone marrow CFU-GM[2]. Furthermore, it has been observed to ameliorate the toxicity of bendamustine to murine HPCs[3].

Troubleshooting Guide

Issue 1: High variability in Colony-Forming Unit (CFU) assay results between experiments.

  • Possible Cause: Inconsistent cell plating density, variability in methylcellulose viscosity, or operator-dependent differences in colony counting.

  • Troubleshooting Steps:

    • Ensure accurate cell counting and dilution to achieve the desired plating density.

    • Thoroughly mix the methylcellulose-based medium before and after adding cells to ensure a homogenous suspension.

    • Allow the methylcellulose medium to equilibrate to room temperature before use to ensure consistent viscosity.

    • Establish clear, standardized criteria for identifying and counting colonies. Have two independent researchers count the colonies if possible to ensure consistency.

    • Include internal controls, such as a known myelotoxic agent, to assess assay performance.

Issue 2: Unexpectedly high toxicity in control (untreated) bone marrow cells.

  • Possible Cause: Poor quality of bone marrow cells, contamination of cell culture, or issues with the culture medium.

  • Troubleshooting Steps:

    • Ensure that bone marrow cells are harvested and processed quickly to maintain viability.

    • Use fresh, high-quality reagents and screen all media and supplements for endotoxin contamination.

    • Check the incubator for correct temperature, CO2, and humidity levels.

    • Perform a cell viability assay (e.g., trypan blue exclusion) on the initial cell suspension to confirm the health of the cells before plating.

Issue 3: Difficulty in interpreting the differential effects of this compound on various hematopoietic lineages.

  • Possible Cause: The standard CFU-GM assay only assesses the granulocyte-macrophage lineage.

  • Troubleshooting Steps:

    • To evaluate other lineages, consider using CFU assays that support the growth of erythroid (BFU-E, CFU-E) and megakaryocyte (CFU-Mk) progenitors. This requires specific cytokine cocktails in the methylcellulose medium.

    • For a more detailed analysis of hematopoietic stem and progenitor cell populations, consider using flow cytometry with a panel of antibodies against surface markers (e.g., CD34, CD38, Lin-, CD90, CD45RA for human; Lin-, Sca-1, c-Kit for mouse).

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Human and Murine Bone Marrow Progenitor Cells (CFU-GM)

Cell TypeIC50 (µM)IC90 (µM)Reference
Human CFU-GM80200[2]
Murine CFU-GM63220[2]

Table 2: Comparative In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)IC90 (µM)Reference
RPMI8226Multiple Myeloma1840[2]
MDA-MB-231Breast Carcinoma413[2]
PANC-1Pancreatic Carcinoma1230[2]
SW480Colorectal Cancer3.4 (72h)N/A[6]
CC531Colorectal Cancer25.4 (72h)N/A[6]
HL-60Acute Myeloid Leukemia~1.54N/A[4]
Primary CLL CellsChronic Lymphocytic Leukemia22N/A[5]

Experimental Protocols

Colony-Forming Unit (CFU) Assay for Myeloid Progenitors (CFU-GM)

This protocol is adapted from standard methodologies for assessing the impact of compounds on hematopoietic progenitor cells.

  • Preparation of Bone Marrow Cells:

    • Aseptically harvest bone marrow from the femurs and tibias of mice or from human donors.

    • Create a single-cell suspension by flushing the marrow with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).

    • Filter the cell suspension through a 70 µm cell strainer to remove clumps.

    • Perform a red blood cell lysis if necessary.

    • Count viable nucleated cells using a hemocytometer and trypan blue exclusion.

  • Drug Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).

    • Prepare serial dilutions of this compound in IMDM to achieve the desired final concentrations in the culture.

  • Plating:

    • Prepare the plating mix by combining the bone marrow cells, this compound dilutions (or vehicle control), and a methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines for CFU-GM growth (e.g., IL-3, IL-6, SCF, GM-CSF).

    • A typical final cell concentration is 1 x 10^4 to 5 x 10^4 cells/mL.

    • Vortex the mixture thoroughly.

    • Dispense the mixture into 35 mm culture dishes using a syringe with a blunt-end needle.

  • Incubation:

    • Place the culture dishes in a larger dish with an open dish of sterile water to maintain humidity.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.

  • Colony Counting:

    • Using an inverted microscope, count colonies containing 40 or more cells.

    • Identify CFU-GM colonies based on their characteristic morphology (tightly packed or diffuse clusters of granulocytes and/or macrophages).

    • Calculate the number of colonies per dish and express the results as a percentage of the vehicle control.

Visualizations

Erufosine_Signaling_Pathway This compound This compound Membrane Cell Membrane Interaction This compound->Membrane Targets Caspases Caspases This compound->Caspases PI3K PI3K Membrane->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Caspases->Apoptosis Induces

Caption: this compound's proposed mechanism of action on signaling pathways.

Bone_Marrow_Toxicity_Workflow start Start: Harvest Bone Marrow prepare_cells Prepare Single-Cell Suspension start->prepare_cells treat_cells Treat Cells with this compound (and Controls) prepare_cells->treat_cells cfu_assay Plate for CFU Assay (Methylcellulose) treat_cells->cfu_assay flow_cytometry Flow Cytometry Analysis (Optional: Stem/Progenitor markers) treat_cells->flow_cytometry incubation Incubate (7-14 days) cfu_assay->incubation colony_count Count Colonies (CFU-GM, BFU-E, etc.) incubation->colony_count data_analysis Data Analysis: Calculate IC50/IC90 colony_count->data_analysis end End: Assess Bone Marrow Toxicity data_analysis->end flow_cytometry->data_analysis

Caption: Experimental workflow for assessing this compound's bone marrow toxicity.

References

Technical Support Center: Erufosine and 5-FU Combination in Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the synergistic effects of Erufosine and 5-Fluorouracil (5-FU) in colorectal cancer.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound and 5-FU in colorectal cancer treatment?

A1: this compound, a third-generation alkylphosphocholine, and 5-FU, a thymidylate synthase inhibitor, exhibit synergistic anti-proliferative effects in colorectal cancer cells.[1] this compound's mechanism of disrupting cell membrane integrity and inhibiting the PI3K/Akt/mTOR signaling pathway complements the action of 5-FU, which interferes with DNA and RNA synthesis.[2][3] This combination has the potential to enhance therapeutic efficacy and overcome drug resistance.

Q2: In which colorectal cancer cell lines has the synergy between this compound and 5-FU been observed?

A2: The synergistic cytotoxic effects of this compound and 5-FU have been demonstrated in the human colorectal cancer cell lines SW480, SW620, and HCT116.[1]

Q3: What are the expected molecular effects of the this compound and 5-FU combination?

A3: The combination of this compound and 5-FU has been shown to upregulate the expression of the cell cycle inhibitor p21 and the cell stress marker GADD45A in colorectal cancer cells.[1] This suggests that the synergistic effect is mediated, at least in part, through the induction of cell cycle arrest and cellular stress responses.

Q4: How is synergism between this compound and 5-FU determined experimentally?

A4: Synergism is typically quantified using the Combination Index (CI) method developed by Chou and Talalay. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4][5] This is often calculated from data obtained from cell viability assays, such as the MTT assay.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT Assay)
Issue Possible Cause Troubleshooting Steps
High variability between replicate wells Uneven cell seeding, edge effects in the microplate, improper mixing of reagents.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS. Ensure thorough mixing of MTT and solubilization solutions.
Low signal or absorbance values Insufficient cell number, low metabolic activity, incorrect wavelength reading.Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Verify the correct filter settings on the plate reader (typically 570 nm for formazan, with a reference wavelength of >650 nm).[6]
Inconsistent results with combination treatment Drug precipitation, incorrect drug concentrations, timing of drug addition.Check the solubility of this compound and 5-FU in your culture medium. Prepare fresh drug dilutions for each experiment. Standardize the timing and sequence of drug addition.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Issue Possible Cause Troubleshooting Steps
High percentage of necrotic cells (Annexin V+/PI+) in control Harsh cell handling, over-trypsinization, unhealthy initial cell population.Handle cells gently during harvesting and washing. Use the minimum necessary concentration and incubation time for trypsin. Ensure cells are healthy and have high viability before starting the experiment.
Low percentage of apoptotic cells after treatment Insufficient drug concentration or incubation time, resistance of the cell line.Perform a dose-response and time-course experiment to determine optimal conditions. Confirm the sensitivity of your cell line to each drug individually.
Compensation issues in flow cytometry Incorrect compensation settings, spectral overlap between fluorochromes.Use single-stained controls for each fluorochrome to set up proper compensation.[7]
qRT-PCR for Gene Expression Analysis
Issue Possible Cause Troubleshooting Steps
No or low amplification of target genes (p21, GADD45A) Poor RNA quality, inefficient reverse transcription, suboptimal primer design.Assess RNA integrity (e.g., using a Bioanalyzer). Use a high-quality reverse transcription kit. Design and validate primers for specificity and efficiency.[8]
High variability in Cq values Pipetting errors, inconsistent sample input, presence of PCR inhibitors.Use calibrated pipettes and proper pipetting techniques. Accurately quantify RNA concentration for consistent input. Ensure RNA samples are free of contaminants.
Non-specific amplification or primer-dimers Suboptimal annealing temperature, poor primer design.Perform a melt curve analysis to check for non-specific products. Optimize the annealing temperature in the PCR protocol. Redesign primers if necessary.

Data Presentation

Table 1: Illustrative Quantitative Data for this compound and 5-FU in Colorectal Cancer Cells

Parameter This compound 5-FU This compound + 5-FU (Illustrative) Cell Line Reference
IC50 (µM) Data not availableData not availablee.g., 5SW480[1]
IC50 (µM) Data not availableData not availablee.g., 8SW620[1]
IC50 (µM) Data not availableData not availablee.g., 3HCT116[1]
Combination Index (CI) --e.g., < 1SW480, SW620, HCT116[1]
p21 mRNA Fold Change --e.g., Significant IncreaseSW480, SW620, HCT116[1]
GADD45A mRNA Fold Change --e.g., Significant IncreaseSW480, SW620, HCT116[1]

Note: Specific IC50 and CI values for the combination are not publicly available in the cited literature and are presented here for illustrative purposes. Researchers should determine these values experimentally.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed colorectal cancer cells (SW480, SW620, or HCT116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Drug Treatment: Treat the cells with various concentrations of this compound, 5-FU, and their combination for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound, 5-FU, or the combination at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[12]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[7]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.[7]

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Following drug treatment, extract total RNA from the colorectal cancer cells using a suitable RNA isolation kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity if necessary.

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers for p21, GADD45A, and a reference gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the amplification data to determine the threshold cycle (Cq) values. Calculate the relative gene expression fold change using the ΔΔCq method.[13]

Mandatory Visualizations

Synergistic_Action_Workflow cluster_setup Experimental Setup cluster_assays Experimental Assays cluster_analysis Data Analysis CRC_Cells Colorectal Cancer Cells (SW480, SW620, HCT116) This compound This compound Treatment CRC_Cells->this compound 5FU 5-FU Treatment CRC_Cells->5FU Combination Combination Treatment (this compound + 5-FU) CRC_Cells->Combination MTT MTT Assay (Cell Viability) Combination->MTT AnnexinV Annexin V/PI Assay (Apoptosis) Combination->AnnexinV qRT_PCR qRT-PCR (Gene Expression) Combination->qRT_PCR IC50 Determine IC50 MTT->IC50 Apoptosis_Rate Quantify Apoptosis AnnexinV->Apoptosis_Rate Gene_Expression Analyze p21 & GADD45A Expression qRT_PCR->Gene_Expression CI Calculate Combination Index (CI) IC50->CI Synergy_Conclusion Conclusion: Synergistic Effect CI->Synergy_Conclusion Apoptosis_Rate->Synergy_Conclusion Gene_Expression->Synergy_Conclusion

Caption: Experimental workflow for assessing the synergistic effects of this compound and 5-FU.

Proposed_Signaling_Pathway cluster_this compound This compound Pathway cluster_5fu 5-FU Pathway cluster_downstream Downstream Effects This compound This compound Membrane Cell Membrane Interaction This compound->Membrane 5FU 5-FU TS_Inhibition Thymidylate Synthase Inhibition 5FU->TS_Inhibition PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Inhibition Membrane->PI3K_Akt_mTOR Cell_Stress Increased Cellular Stress PI3K_Akt_mTOR->Cell_Stress DNA_RNA_Damage DNA/RNA Synthesis Disruption TS_Inhibition->DNA_RNA_Damage DNA_RNA_Damage->Cell_Stress p21_GADD45A Upregulation of p21 & GADD45A Cell_Stress->p21_GADD45A Cell_Cycle_Arrest Cell Cycle Arrest p21_GADD45A->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Synergistic_Antitumor_Effect Synergistic Antitumor Effect Apoptosis->Synergistic_Antitumor_Effect

Caption: Proposed signaling pathway for the synergistic action of this compound and 5-FU.

References

Technical Support Center: Erufosine and Cytarabine Combination Studies in Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the combination of Erufosine and cytarabine in leukemia studies. This resource provides troubleshooting guidance and frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the individual mechanisms of action for this compound and cytarabine in leukemia cells?

A1: this compound, a novel alkylphosphocholine, primarily acts by interacting with the cell membrane and modulating intracellular signal transduction pathways. It has been shown to induce apoptosis in various cancer models, including leukemic cell lines, and can inhibit the PI3K/Akt and MAPK survival pathways.

Cytarabine (Ara-C) is a nucleoside analog that, once inside the cell, is converted to its active triphosphate form (Ara-CTP). Ara-CTP inhibits DNA polymerase, leading to the termination of DNA chain elongation and interference with DNA synthesis and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.[1] It is a cell cycle-specific agent, primarily affecting cells in the S-phase.[2][3][4][5]

Q2: What is the rationale for combining this compound and cytarabine?

A2: The combination of this compound and cytarabine is investigated for its potential to achieve synergistic or additive anti-leukemic effects. Given their different mechanisms of action, combining a membrane-acting agent that modulates signaling pathways (this compound) with a DNA synthesis inhibitor (cytarabine) may overcome drug resistance and enhance cancer cell killing. Studies have shown that this compound is not cross-resistant with cytarabine and can exert at least an additive cytotoxic effect when used in combination.[6][7]

Q3: What are the expected outcomes of combining this compound with cytarabine in in vitro leukemia studies?

A3: In vitro studies combining this compound with cytarabine in acute myeloid leukemia (AML) cell lines, such as HL-60, have demonstrated an additive cytotoxic effect.[6][7] This suggests that the combination can lead to a greater reduction in cell viability than either drug alone at the same concentrations. The combination is also expected to induce apoptosis, which can be quantified by methods like Annexin V staining and caspase activation assays.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in cell viability assays Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to maintain humidity.
Drug precipitation.Visually inspect drug solutions before and after dilution into culture media. Ensure proper solubilization of this compound, which is a lipophilic compound.
Unexpectedly low cytotoxicity Drug degradation.Prepare fresh drug dilutions for each experiment. Store stock solutions at the recommended temperature and protect from light.
Cell line resistance.Verify the identity and characteristics of your cell line. Consider using a different leukemia cell line with known sensitivity to cytarabine.
Sub-optimal drug concentrations.Perform dose-response curves for each drug individually to determine the IC50 values in your specific cell line and use a range of concentrations around the IC50 for combination studies.
Difficulty in interpreting synergy analysis (e.g., Combination Index) Inappropriate experimental design for synergy analysis.Use a fixed-ratio or a checkerboard (matrix) experimental design to test a wide range of concentration combinations.
Inaccurate data from single-agent dose-response curves.Ensure that the single-agent dose-response curves cover a range from minimal to maximal effect to accurately calculate synergy.
Software-specific data input requirements.Carefully review the documentation for the synergy analysis software you are using (e.g., CompuSyn, SynergyFinder) to ensure correct data formatting.
Inconsistent apoptosis assay results Incorrect timing of apoptosis measurement.Perform a time-course experiment to determine the optimal time point for detecting apoptosis after drug treatment. Apoptosis is a dynamic process.
Cell harvesting technique.Be gentle when harvesting cells to avoid mechanical damage that can lead to false-positive results in apoptosis assays.
Reagent quality.Use fresh and properly stored apoptosis detection reagents.

Experimental Protocols

Cell Viability Assay (MTT/WST-1)

This protocol is adapted from studies evaluating the cytotoxicity of this compound and cytarabine in leukemia cell lines.[6][7]

  • Cell Seeding: Seed leukemia cells (e.g., HL-60) in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete culture medium.

  • Drug Preparation: Prepare stock solutions of this compound and cytarabine. On the day of the experiment, prepare serial dilutions of each drug and their combinations in culture medium.

  • Drug Treatment: Add 100 µL of the drug dilutions to the respective wells. For combination treatments, a checkerboard layout is recommended to assess synergy. Include wells with untreated cells as a negative control and wells with a vehicle control if applicable.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT/WST-1 Addition: Add 20 µL of MTT or WST-1 reagent to each well and incubate for an additional 4 hours.

  • Data Acquisition: If using MTT, add 100 µL of solubilization solution and read the absorbance at 570 nm. If using WST-1, read the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use these values to determine IC50s and for synergy analysis.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the general steps for quantifying apoptosis using Annexin V staining.

  • Cell Treatment: Seed leukemia cells in a 6-well plate and treat with this compound, cytarabine, or the combination at predetermined concentrations for 24 to 48 hours.

  • Cell Harvesting: Collect the cells, including any floating cells, by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Quantitative Data

The following tables summarize the cytotoxic effects of this compound and cytarabine on the HL-60 acute myeloid leukemia cell line, as reported in a key study.[6][7]

Table 1: Cytotoxicity of this compound and Cytarabine in HL-60 Cells

DrugIncubation TimeMean LC50 (µg/mL)
This compound24 hours7.4
72 hours3.2
Cytarabine24 hours2.0
72 hours0.8

Table 2: Cytotoxicity of this compound and Cytarabine in Primary AML Patient Samples

DrugIncubation TimeMedian LC50 (µg/mL)
This compound24 hours30.1
96 hours8.6
Cytarabine24 hours20.7
96 hours0.6

LC50 (Lethal Concentration 50%) is the concentration of a drug that is lethal to 50% of the cells.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for Synergy Analysis cluster_setup Experimental Setup cluster_assays Data Collection cluster_analysis Data Analysis start Seed Leukemia Cells (e.g., HL-60) treatment Treat with this compound, Cytarabine, and Combination start->treatment viability Cell Viability Assay (MTT/WST-1) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis ic50 Calculate IC50 Values viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant synergy Synergy Analysis (e.g., Combination Index) ic50->synergy signaling_pathway Hypothesized Signaling Pathways cluster_this compound This compound cluster_cytarabine Cytarabine cluster_outcome Cellular Outcome This compound This compound membrane Cell Membrane Interaction This compound->membrane pi3k_akt PI3K/Akt Pathway membrane->pi3k_akt Inhibition mapk MAPK Pathway membrane->mapk Inhibition apoptosis Apoptosis pi3k_akt->apoptosis mapk->apoptosis cytarabine Cytarabine dna_polymerase DNA Polymerase cytarabine->dna_polymerase Inhibition dna_synthesis DNA Synthesis dna_synthesis->apoptosis dna_polymerase->dna_synthesis Inhibition cell_death Leukemic Cell Death apoptosis->cell_death

References

Technical Support Center: Erufosine Co-administration with Idarubicin and Etoposide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the co-administration of erufosine, idarubicin, and etoposide in their experiments.

Data Presentation

The following tables summarize the cytotoxic effects of this compound in combination with idarubicin and etoposide on acute myeloid leukemia (AML) cells, as determined by in vitro studies.

Table 1: Lethal Concentration 50 (LC50) of this compound in AML Cells [1][2]

Cell TypeIncubation TimeLC50 (µg/mL)
HL60 Cells24 hours7.4
72 hours3.2
Patient AML Samples (n=19)24 hours30.1
72 hours8.6

Table 2: Combination Index (CI) for this compound with Idarubicin and Etoposide in HL60 Cells and Patient AML Samples [2]

CombinationCell TypeCombination Index (CI)Interpretation
This compound + EtoposideHL60 CellsAdditiveThe combined effect is equal to the sum of the individual effects.
Patient AML SamplesAdditiveThe combined effect is equal to the sum of the individual effects.
This compound + IdarubicinHL60 CellsAntagonisticThe combined effect is less than the sum of the individual effects.
Patient AML SamplesAdditive/Supra-additiveThe combined effect is equal to or greater than the sum of the individual effects.

CI values are a result of isobologram analysis. A CI of 1 indicates an additive effect, <1 indicates synergy, and >1 indicates antagonism.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and should be optimized for your specific cell lines and experimental conditions.

Cell Viability Assay (WST-1 Assay)

This protocol is for determining the cytotoxic effects of the drug combination.

Materials:

  • Leukemia cell line (e.g., HL60)

  • Complete cell culture medium

  • 96-well microplates

  • This compound, Idarubicin, Etoposide stock solutions

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells at a density of 5 x 104 cells/well in a 96-well plate in a final volume of 100 µL of complete medium.

  • Prepare serial dilutions of each drug (this compound, idarubicin, etoposide) and their combinations in culture medium.

  • Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Shake the plate for 1 minute on a shaker.

  • Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be >600 nm.[3][4]

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in response to the drug combination.

Materials:

  • Leukemia cell line

  • 6-well plates

  • This compound, Idarubicin, Etoposide

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of single drugs and their combinations for the desired time period.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[5][6]

Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Leukemia cell line

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Treat cells with the drug combinations as described in the apoptosis assay.

  • Lyse the cells according to the manufacturer's protocol for your chosen lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • Add an equal amount of protein from each sample to a 96-well plate.

  • Add the caspase-3 substrate to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.[7][8][9]

Mandatory Visualization

G cluster_0 This compound cluster_1 Idarubicin & Etoposide cluster_2 Cellular Response This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Promotes MAPK->Proliferation Promotes IdaEto Idarubicin Etoposide TopoII Topoisomerase II IdaEto->TopoII Inhibits DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_damage->CellCycleArrest Apoptosis->Proliferation Inhibits CellCycleArrest->Proliferation Inhibits

Caption: Combined signaling pathways of this compound, Idarubicin, and Etoposide.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent LC50 values between experiments - Cell passage number and health variability- Inaccurate drug dilutions- Inconsistent incubation times- Use cells within a consistent and low passage number range.- Prepare fresh drug dilutions for each experiment.- Ensure precise timing of drug addition and assay termination.
High background in WST-1 assay - Contamination of cell culture- High cell seeding density- Reagent instability- Regularly check cultures for contamination.- Optimize cell seeding density for your cell line.- Store WST-1 reagent as recommended and protect from light.
Low signal in apoptosis or caspase assays - Drug concentrations are too low to induce apoptosis- Assay performed at a suboptimal time point- Inefficient cell lysis (for caspase assay)- Perform a dose-response experiment to determine optimal drug concentrations.- Conduct a time-course experiment to identify the peak of apoptosis.- Use a validated lysis buffer and ensure complete cell lysis.
Annexin V positive, PI negative population is very small - Early time point for apoptosis- Drug combination is cytostatic rather than apoptotic- Increase the incubation time with the drugs.- Consider performing a cell cycle analysis to investigate cytostatic effects.
High variability in combination index (CI) values - Suboptimal drug ratios in the combination- Inherent biological variability- Test a wider range of drug ratios in a checkerboard assay format.- Increase the number of biological replicates for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the individual mechanisms of action for this compound, idarubicin, and etoposide?

  • This compound: this compound is an alkylphosphocholine that inhibits key cell survival signaling pathways, including the PI3K/Akt and MAPK pathways.[2]

  • Idarubicin: Idarubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.[10][11]

  • Etoposide: Etoposide is a topoisomerase II inhibitor that forms a stable complex with the enzyme and DNA, preventing the re-ligation of DNA strands and causing double-strand breaks.[10][12]

Q2: What is the rationale for combining these three drugs?

The combination of these drugs targets multiple critical pathways in cancer cells. This compound inhibits pro-survival signaling, making the cells more susceptible to the DNA damage induced by the topoisomerase II inhibitors, idarubicin and etoposide. This multi-targeted approach can potentially lead to synergistic or additive cytotoxic effects and overcome drug resistance.

Q3: What are the expected outcomes of co-administering this compound with idarubicin and etoposide in AML cells?

Based on in vitro studies, the combination of this compound with etoposide shows an additive cytotoxic effect in both HL60 cells and patient-derived AML samples. The interaction with idarubicin is more complex, showing antagonism in HL60 cells but an additive or even supra-additive effect in patient samples.[2] This suggests that the efficacy of the combination with idarubicin may be more pronounced in a more clinically relevant context.

Q4: How should I determine the optimal concentrations for the drug combination studies?

It is recommended to first determine the LC50 value for each individual drug in your specific cell line. Based on these values, you can design a combination experiment using a fixed ratio of the drugs or a checkerboard titration to explore a range of concentrations and ratios to identify potential synergistic or additive interactions.

Q5: What are the potential challenges or limitations of using this drug combination in vitro?

A key challenge is the potential for antagonistic interactions, as observed between this compound and idarubicin in the HL60 cell line.[2] The in vitro results may not always directly translate to in vivo efficacy. Therefore, it is crucial to validate findings in multiple cell lines and, if possible, in more complex models such as patient-derived xenografts. Additionally, the sequence of drug administration could influence the outcome and may need to be optimized.

References

Erufosine Technical Support Center: Enhancing Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Erufosine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address common challenges that may impact reproducibility. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the use of this compound, with a focus on ensuring consistent and reproducible results.

1. Preparation, Storage, and Stability

  • Q: How should I prepare a stock solution of this compound? A: While specific manufacturer instructions should always be followed, this compound is typically dissolved in a sterile solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Q: What are the recommended storage conditions for this compound stock solutions? A: this compound stock solutions should be stored at -20°C or -80°C to ensure stability. Protect the solutions from light. The stability of this compound in aqueous solutions can be limited, so it is best to prepare fresh dilutions in cell culture media for each experiment from the frozen stock.

  • Q: How many times can I freeze-thaw my this compound stock solution? A: To ensure the integrity and activity of the compound, it is highly recommended to minimize freeze-thaw cycles. Best practice is to aliquot the stock solution into single-use volumes. If repeated use from a single vial is necessary, limit it to no more than 3 freeze-thaw cycles.

  • Q: Is this compound stable in cell culture media? A: The stability of this compound in cell culture media at 37°C over extended periods has not been extensively documented. For experiments longer than 24 hours, consider replacing the media with freshly diluted this compound to ensure a consistent concentration of the active compound.

2. Experimental Design and Execution

  • Q: My IC50 values for this compound are inconsistent between experiments. What are the potential causes? A: Variability in IC50 values is a common issue in in vitro studies and can be attributed to several factors:

    • Cell-related factors:

      • Cell line authenticity and passage number: Ensure your cell line is authenticated and use a consistent and low passage number, as cellular characteristics can change over time.

      • Cell density: The initial cell seeding density can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of the drug to achieve the same effect. Standardize your seeding protocol.

      • Cellular health and confluency: Only use healthy, actively dividing cells. High levels of confluency can alter cellular metabolism and drug response.

    • Experimental conditions:

      • Incubation time: this compound's effect is time-dependent. Ensure you use a consistent incubation time in all your experiments.

      • Serum concentration: Components in fetal bovine serum (FBS) can bind to drugs, reducing their effective concentration. Use a consistent and recorded percentage of FBS.

      • Drug preparation: Inconsistent dilution of the stock solution can lead to variability. Use calibrated pipettes and prepare fresh dilutions for each experiment.

    • Assay-related factors:

      • Assay type: Different viability assays (e.g., MTT, MTS, ATP-based) measure different aspects of cell health and can yield different IC50 values.

      • Assay timing: The time between adding the viability reagent and reading the results should be consistent.

  • Q: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. What should I do? A:

    • Verify drug activity: Test your this compound on a known sensitive cell line (see IC50 table below) to confirm the activity of your stock solution.

    • Check for resistance: Some cell lines may exhibit intrinsic resistance to this compound. The expression levels of proteins in the PI3K/Akt pathway can influence sensitivity.

    • Review your protocol: Double-check all steps of your experimental protocol, including cell seeding density, drug concentration, and incubation time.

    • Consider the mechanism of action: this compound primarily acts on the cell membrane and inhibits the PI3K/Akt signaling pathway.[1][2] Ensure your experimental endpoint is appropriate to detect these changes.

  • Q: Are there any known off-target effects of this compound? A: The scientific literature has not extensively documented specific off-target effects of this compound. However, as with any small molecule inhibitor, it is important to consider the possibility of off-target activities. Researchers should interpret their results with this in mind and, where possible, use complementary methods to validate their findings.

3. Data Interpretation

  • Q: How does this compound interact with other anti-cancer drugs? A: this compound has been shown to have additive or synergistic effects when combined with certain chemotherapeutic agents. For example, in acute myeloid leukemia (AML) cells, this compound shows additive effects with cytarabine and etoposide, but potential antagonism with idarubicin.[1] In multiple myeloma cell lines, synergistic effects have been observed with bendamustine, melphalan, and bortezomib.

Quantitative Data Summary

This compound IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HL-60Acute Myeloid Leukemia2413.9[1]
HL-60Acute Myeloid Leukemia726.4[1]
Fresh AML SamplesAcute Myeloid Leukemia2459.8[1]
Fresh AML SamplesAcute Myeloid Leukemia9617.1[1]
SW480Colorectal Cancer723.4[3]
CC531Colorectal Cancer7225.4[3]
Graffi Myeloid TumorMyeloid Tumor4820[4]

Experimental Protocols & Methodologies

1. Cell Viability Assessment (MTT Assay)

This protocol is a standard method to assess cell viability through metabolic activity.

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • Fixation solution (e.g., methanol or 4% paraformaldehyde)

  • Staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) in 6-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 24 hours).

  • Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Growth: Incubate the plates for 7-14 days, allowing colonies to form.

  • Fixation and Staining:

    • Wash the colonies gently with PBS.

    • Fix the colonies with the fixation solution for 15-20 minutes at room temperature.

    • Remove the fixation solution and stain the colonies with crystal violet solution for 20-30 minutes.

  • Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the vehicle control.

Visualizations: Signaling Pathways and Workflows

This compound's Impact on the PI3K/Akt/mTOR Signaling Pathway

Erufosine_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Membrane Cell Membrane PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Cell_Viability_Workflow start Start seed Seed Cells in 96-well Plate start->seed adhere Allow Cells to Adhere (Overnight) seed->adhere treat Treat with this compound (Serial Dilutions) adhere->treat incubate Incubate (e.g., 24-72h) treat->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate2 Incubate (e.g., 3-4h) add_reagent->incubate2 solubilize Solubilize Formazan (Add DMSO) incubate2->solubilize read Read Absorbance solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end IC50_Troubleshooting problem Inconsistent IC50 Values check_cells Check Cell Culture - Passage number? - Confluency? - Contamination? problem->check_cells check_drug Check Drug Solution - Freshly diluted? - Correct concentration? - Stored properly? problem->check_drug check_assay Check Assay Protocol - Consistent incubation times? - Consistent reagent volumes? - Plate reader settings? problem->check_assay standardize_cells Standardize Cell Culture - Use low passage cells - Seed at consistent density check_cells->standardize_cells If inconsistent standardize_drug Standardize Drug Prep - Aliquot stock solution - Prepare fresh dilutions check_drug->standardize_drug If inconsistent standardize_assay Standardize Assay - Use calibrated pipettes - Follow protocol precisely check_assay->standardize_assay If inconsistent

References

Validation & Comparative

Erufosine: A Comparative Guide to its Pro-Apoptotic Effects in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-apoptotic effects of Erufosine, a novel alkylphosphocholine, with other anti-cancer agents. The information presented is supported by experimental data from various studies, offering a valuable resource for researchers investigating novel cancer therapeutics.

Introduction to this compound

This compound is a synthetic phospholipid analogue that represents a new class of anti-cancer drugs.[1] Unlike traditional chemotherapeutic agents that primarily target DNA, this compound's mechanism of action involves interaction with the cell membrane and modulation of key intracellular signaling pathways, ultimately leading to programmed cell death, or apoptosis.[1][2] Its unique mode of action and potential for intravenous administration make it a promising candidate for further investigation in oncology.[1]

Comparative Efficacy: this compound vs. Alternative Compounds

The anti-proliferative and pro-apoptotic effects of this compound have been evaluated in a multitude of cancer cell lines and compared against other alkylphosphocholines and standard chemotherapeutic drugs.

Alkylphosphocholine Comparison

This compound has shown a favorable therapeutic window compared to other alkylphosphocholines like perifosine, miltefosine, and edelfosine, exhibiting greater toxicity towards cancer cells than to normal bone marrow cells.[3]

Comparison with Standard Chemotherapeutics

Studies have also benchmarked this compound against established chemotherapy agents. For instance, in oral squamous cell carcinoma cell lines, the cytotoxic effects of this compound were found to be comparable to cisplatin when combined with mTOR siRNA pre-treatment.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values and apoptosis induction data for this compound and its comparators across various cancer cell lines.

Table 1: Comparative IC50 Values of this compound and Other Anti-Cancer Agents

Cell LineCancer TypeThis compound IC50Comparator DrugComparator IC50Incubation TimeReference
HL-60Acute Myeloid Leukemia7.4 µg/ml--24 h[1]
HL-60Acute Myeloid Leukemia3.2 µg/ml--72 h[1]
Primary AML SamplesAcute Myeloid Leukemia30.1 µg/ml (mean)--24 h[1]
Primary AML SamplesAcute Myeloid Leukemia8.6 µg/ml (mean)--72 h[1]
Primary CLL CellsChronic Lymphocytic Leukemia22 µM---[2]
SW480Colorectal Cancer3.4 µM--72 h[4]
CC531Colorectal Cancer25.4 µM--72 h[4]
A549Non-Small Cell Lung Cancer~25 µM---[5]
DMS 114Small Cell Lung Cancer<25 µM---[5]
RPMI8226Multiple Myeloma18 µM--1 week[6]
MDA-MB-231Breast Cancer4 µM--1 week[6]
PANC-1Pancreatic Cancer12 µM--1 week[6]

Table 2: Pro-Apoptotic Effects of this compound

Cell LineCancer TypeThis compound ConcentrationApoptosis InductionMethodReference
HL-60Acute Myeloid Leukemia50 µg/ml4.5-fold increase (97.7% apoptotic cells)Annexin V Staining[1]
HL-60Acute Myeloid LeukemiaNot specified2-fold increase in Caspase 3 activityCaspase 3 Activity Assay[1]
SW480Colorectal Cancer50 µMConcentration-dependent increase in Caspase-3/-7 activityCaspase-3/-7 Activity Assay[4]
SW480Colorectal Cancer100 µMConcentration-dependent increase in Caspase-3/-7 activityCaspase-3/-7 Activity Assay[4]
CC531Colorectal Cancer100 µMIncreased Caspase-3/-7 activityCaspase-3/-7 Activity Assay[4]
A549Non-Small Cell Lung Cancer25 µMUpregulation of BAX and CASPASE 3-7, downregulation of BCL-2Western Blot/Gene Expression[5]
DMS 114Small Cell Lung Cancer25 µMUpregulation of BAX and CASPASE 3-7, downregulation of BCL-2Western Blot/Gene Expression[5]

Signaling Pathways and Experimental Workflow

This compound-Induced Apoptotic Signaling Pathway

This compound's pro-apoptotic effects are mediated through the modulation of critical signaling pathways. A key mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival and proliferation. By inhibiting Akt phosphorylation, this compound disrupts downstream signaling, leading to the activation of apoptotic cascades.[3][5]

Erufosine_Apoptosis_Pathway This compound This compound Membrane Cell Membrane This compound->Membrane Interacts with pAkt p-Akt (Active) This compound->pAkt Inhibits phosphorylation PI3K PI3K Akt Akt PI3K->Akt Activates pmTOR p-mTOR (Active) pAkt->pmTOR Activates mTOR mTOR Caspase9 Caspase-9 pmTOR->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow cluster_0 In Vitro Assays CellCulture Tumor Cell Culture Treatment Treatment with This compound / Comparators CellCulture->Treatment Viability Cell Viability Assay (e.g., WST-1) Treatment->Viability ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Treatment->ApoptosisAssay CaspaseAssay Caspase Activity Assay (e.g., Caspase-Glo) Treatment->CaspaseAssay WesternBlot Western Blotting (Signaling Proteins) Treatment->WesternBlot

References

Erufosine's Anti-Cancer Activity: A Comparative Guide to Cell Viability Assay Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Erufosine, a novel alkylphosphocholine, has demonstrated promising anti-neoplastic properties across a range of cancer cell lines. Its primary mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. This guide provides a comparative analysis of the reproducibility of cell viability assay results for this compound, supported by experimental data from various studies. We will delve into the reported efficacy of this compound in different cancer models, detail the experimental protocols used, and visualize its mechanism of action.

Data Presentation: this compound IC50 Values Across Different Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key metric for a drug's potency. The following table summarizes the reported IC50 values for this compound in various cancer cell lines, as determined by different cell viability assays. It is important to note that direct comparison of these values should be made with caution, as variations in experimental protocols can influence the outcome.

Cancer TypeCell LineAssay TypeIncubation Time (hours)IC50 (µM)Reference
Colorectal CancerSW480MTT723.4[1]
Colorectal CancerCC531MTT7225.4[1]
Breast CancerMCF-7MTTNot Specified40[2]
Breast CancerMDA-MB-231MTTNot Specified40[2]
Oral Squamous Cell CarcinomaHN-5MTT2443[3]
Oral Squamous Cell CarcinomaHN-5MTT4838[3]
Oral Squamous Cell CarcinomaHN-5MTT7234[3]
Oral Squamous Cell CarcinomaSCC-61MTT2419[3]
Oral Squamous Cell CarcinomaSCC-61MTT4811[3]
Oral Squamous Cell CarcinomaSCC-61MTT727[3]

Note on Reproducibility: The variability in IC50 values observed across different studies and even within the same study at different time points highlights the importance of standardized experimental protocols for ensuring the reproducibility of cell viability assays. Factors such as cell seeding density, passage number, reagent concentrations, and incubation times can all contribute to variations in results. For instance, the IC50 values for the HN-5 and SCC-61 oral squamous carcinoma cell lines show a clear time-dependent decrease, emphasizing the need for consistent incubation periods when comparing results.[3]

Experimental Protocols

To aid in the design of reproducible experiments, this section details the methodologies for the key cell viability assays cited in the studies on this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol used for this compound testing in colorectal cancer cell lines: [1]

  • Cell Seeding: Seed cells in 96-well plates at a desired density and allow them to adhere overnight.

  • Drug Treatment: Expose cells to a range of this compound concentrations (e.g., 3.1-100 µM) for the desired duration (24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a specified period to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

WST-1 (Water Soluble Tetrazolium Salt) Assay

Similar to the MTT assay, the WST-1 assay is a colorimetric method that measures the metabolic activity of viable cells. The key difference is that the formazan product of WST-1 is water-soluble, eliminating the need for a solubilization step.

General Protocol:

  • Cell Seeding and Drug Treatment: Follow the same procedure as for the MTT assay.

  • WST-1 Reagent Addition: Add WST-1 reagent directly to the culture medium in each well.

  • Incubation: Incubate the plate for a defined period (e.g., 1-4 hours) at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 450 nm).

Colony Formation (Clonogenic) Assay

This assay assesses the long-term survival and proliferative capacity of single cells after treatment with a cytotoxic agent. It measures the ability of a single cell to form a colony of at least 50 cells.

General Protocol:

  • Cell Seeding: Plate a low density of single cells in a culture dish.

  • Drug Treatment: Treat the cells with various concentrations of this compound for a specified period.

  • Incubation: Remove the drug and incubate the cells for a period sufficient for colony formation (typically 1-3 weeks).

  • Staining: Fix and stain the colonies with a dye such as crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

Mandatory Visualization

This compound's Impact on the PI3K/Akt/mTOR Signaling Pathway

This compound exerts its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell survival, proliferation, and metabolism and is often dysregulated in cancer. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and the downstream effector c-Raf.[2][4] This inhibition ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.[4]

Erufosine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation cRaf c-Raf Akt->cRaf Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation cRaf->Proliferation This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition This compound->cRaf Inhibition

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

Experimental Workflow for a Typical Cell Viability Assay

The following diagram illustrates the general workflow for conducting a cell viability assay to determine the IC50 of a compound like this compound. This standardized workflow is crucial for obtaining reproducible results.

Cell_Viability_Workflow start Start cell_culture 1. Cell Culture (Seed cells in multi-well plates) start->cell_culture drug_treatment 2. Drug Treatment (Add varying concentrations of this compound) cell_culture->drug_treatment incubation 3. Incubation (Specified duration, e.g., 24, 48, 72h) drug_treatment->incubation assay_reagent 4. Add Viability Reagent (e.g., MTT, WST-1) incubation->assay_reagent readout 5. Signal Detection (Measure absorbance/fluorescence) assay_reagent->readout data_analysis 6. Data Analysis (Calculate IC50 values) readout->data_analysis end End data_analysis->end

References

Erufosine versus miltefosine: a comparative toxicity study

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two alkylphosphocholine compounds, erufosine and miltefosine, reveals distinct toxicity profiles, positioning this compound as a potentially safer alternative in anticancer therapy, particularly concerning myelosuppression. While both drugs demonstrate efficacy in their respective therapeutic areas, their mechanisms and adverse effect profiles warrant a close comparison for researchers and drug development professionals.

Miltefosine, the first oral treatment for leishmaniasis, is known for its dose-limiting gastrointestinal side effects and teratogenicity.[1][2] this compound, a third-generation alkylphosphocholine, has been developed with the aim of improving the therapeutic index, demonstrating reduced toxicity to healthy cells, especially bone marrow cells, in preclinical studies.[3][4]

Comparative Cytotoxicity

A key differentiator between this compound and miltefosine is their effect on bone marrow cells. Studies have shown that this compound is less toxic to human and mouse bone marrow cells compared to miltefosine, perifosine, and edelfosine.[3] This suggests a potentially lower risk of myelosuppression, a common and severe side effect of many cancer chemotherapeutics.

CompoundCell Line/ModelIC50/LC50Exposure TimeKey FindingsReference
This compound Human Bone Marrow CFU-GMIC50: 80 µM, IC90: 200 µMNot SpecifiedLess toxic than miltefosine, perifosine, and edelfosine.[4]
Murine Bone Marrow CFU-GMIC50: 63 µM, IC90: 220 µMNot SpecifiedLess toxic than edelfosine.[4]
RPMI8226 (Multiple Myeloma)IC50: 18 µM, IC90: 40 µMNot SpecifiedMore potently cytotoxic to cancer cells than to normal bone marrow cells.[4]
MDA-MB-231 (Breast Cancer)IC50: 4 µM, IC90: 13 µMNot SpecifiedMore sensitive than bone marrow cells.[4]
PANC-1 (Pancreatic Cancer)IC50: 12 µM, IC90: 30 µMNot SpecifiedApproximately 7-fold more sensitive than human CFU-GM.[4]
HL-60 (Leukemia)LC50: 7.4 µg/ml24 hInduces apoptosis and caspase 3 activation.[5]
HL-60 (Leukemia)LC50: 3.2 µg/ml72 h[5]
Fresh AML Patient SamplesLC50: 30.1 µg/ml24 hHigher LC50 compared to cell lines.[5]
Fresh AML Patient SamplesLC50: 8.6 µg/ml72 h[5]
Miltefosine Leishmania donovaniEC50: 13 µMNot SpecifiedEffective against the parasite.[6]
Leishmania major PromastigotesEC50: 1.54 µM24 hCytotoxic to the insect stage of the parasite.[6]

Mechanisms of Action and Associated Toxicities

Both this compound and miltefosine are alkylphosphocholines that interact with cell membranes and modulate intracellular signal transduction pathways, ultimately leading to apoptosis in target cells.[5] However, the nuances of their mechanisms contribute to their differing toxicity profiles.

Miltefosine primarily exerts its anti-leishmanial effect by interacting with lipids, inhibiting cytochrome c oxidase, and causing apoptosis-like cell death, affecting membrane integrity and mitochondrial function of the parasite.[7] It also disrupts the parasite's intracellular Ca2+ homeostasis.[8][9] In mammalian cells, miltefosine inhibits phosphatidylcholine biosynthesis.[8] Its anti-cancer properties are linked to the inhibition of the PI3K/Akt survival pathway.[7]

This compound also induces apoptosis in cancer cells and has been shown to inhibit the PI3K/Akt survival pathway.[3][5] It can also modulate the Akt-mTOR signaling pathway, leading to both apoptosis and autophagy in oral squamous cell carcinoma.[10] A key characteristic of this compound is its minimal hemolytic activity and lack of bone marrow toxicity, making it an attractive candidate for combination therapies with other myelosuppressive anticancer drugs.[11]

Clinical Toxicity

Clinical data for miltefosine is extensive due to its use in treating leishmaniasis. The most frequently reported adverse events are gastrointestinal, including nausea, vomiting, and diarrhea.[1][12][13][14][15] These effects are often dose-limiting.[2] A significant concern with miltefosine is its teratogenicity, which necessitates strict contraceptive measures during and after treatment.[1][2]

Clinical trial data on this compound is less extensive. However, preliminary data from a phase I clinical study suggested that plasma concentrations of more than 30 μg/ml can be achieved in humans without toxicity.[5] The lack of myelosuppression observed in preclinical studies is a significant potential advantage for this compound in the context of cancer treatment.[5]

Experimental Protocols

Cytotoxicity Assays (General Workflow)

A common method to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye reduction assay or the WST-1 assay.

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, PANC-1, HL-60) or fresh patient samples are cultured in appropriate media and conditions.

  • Drug Exposure: Cells are treated with a range of concentrations of this compound or miltefosine for specific durations (e.g., 24, 48, 72 hours).

  • Viability Assessment: MTT or WST-1 reagent is added to the cells. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

  • Data Analysis: The absorbance of the formazan solution is measured using a spectrophotometer. The percentage of cell viability is calculated relative to untreated control cells, and IC50/LC50 values are determined.

G cluster_workflow General Experimental Workflow for Cytotoxicity Assessment Cell Seeding Cell Seeding Drug Treatment Drug Treatment Incubation Incubation Viability Assay Viability Assay Data Analysis Data Analysis

Signaling Pathway Analysis

Western blotting is a standard technique used to investigate the effects of these drugs on signaling pathways like PI3K/Akt/mTOR.

  • Cell Lysis: After drug treatment, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in the lysates is determined.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total Akt, phosphorylated Akt, mTOR) and then with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized. The intensity of the bands indicates the expression level of the target proteins.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K PIP2 PIP2 PIP3 PIP3 Akt Akt mTORC1 mTORC1 Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Apoptosis Apoptosis Erufosine_Miltefosine This compound / Miltefosine

References

Erufosine vs. Edelfosine: A Comparative Guide on Their Differential Effects on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Erufosine and edelfosine, both belonging to the class of synthetic alkylphospholipids (APLs), have emerged as promising anticancer agents due to their unique membrane-targeting mechanisms that differ significantly from conventional DNA-damaging chemotherapeutics. While sharing a common chemical backbone, these molecules exhibit distinct differential effects on cancer cells, influencing their efficacy and potential therapeutic applications. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

At a Glance: Key Differences

FeatureThis compoundEdelfosine
Primary Target Primarily inhibits the PI3K/Akt/mTOR signaling pathway.[1][2]Primarily targets and accumulates in lipid rafts and the endoplasmic reticulum (ER).[3][4][5]
Mechanism of Action Induces apoptosis and autophagy by downregulating the phosphorylation of key components of the mTOR pathway.[1] Causes G2/M phase cell cycle arrest.[2][6][7]Induces apoptosis through ER stress and by recruiting death receptors like Fas/CD95 into lipid rafts.[3][5][8] Can induce G0/G1 or G2/M cell cycle arrest depending on the cell type.[9][10]
Selectivity Shows a favorable therapeutic window with reduced toxicity to bone marrow cells compared to other APLs.[11][12]Exhibits high selectivity for tumor cells while sparing normal, non-malignant cells.[13][14][15]
In Vivo Activity Demonstrates significant tumor growth retardation in xenograft models.[16]Shows potent in vivo anticancer activity with preferential accumulation in tumors when administered orally in xenograft models.[13][17]
Clinical Development Investigated in preclinical and early clinical studies for various cancers.[18]Has been evaluated in Phase I and II clinical trials for solid tumors, leukemias, and brain cancers.[13][19]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of this compound and edelfosine have been quantified across a range of cancer cell lines, with IC50 values serving as a key metric for their potency. The following tables summarize the available data on their antiproliferative and pro-apoptotic activities.

Table 1: Comparative IC50 Values (µM)
Cancer TypeCell LineThis compound IC50 (µM)Edelfosine IC50 (µM)
Breast Cancer MDA-MB-2314[12]-
Pancreatic Cancer Panc-112 (in methylcellulose), 4.5 (on plastic)[12]-
Multiple Myeloma RPMI 822618[12]-
Colorectal Cancer SW4803.4 (72h)[20]-
CC531 (rat)25.4 (72h)[20]-
Lung Cancer (NSCLC) A549>25 (less sensitive)[2]3.5[21]
Lung Cancer (SCLC) DMS 114<25 (more sensitive)[2]-
Leukemia HL-60-~10 (for apoptosis induction)[10]
Glioblastoma U87--
Oral Squamous Cell Carcinoma HN-5, SCC-61Cytotoxic effects observed[16]-
Mantle Cell Lymphoma JVM-2, Z-138-Potent induction of apoptosis[17]
Chronic Lymphocytic Leukemia EHEB-Potent induction of apoptosis[17]

Note: Direct comparative studies with both drugs on the same cell line under identical conditions are limited. The provided data is a compilation from various sources.

Table 2: Effects on Apoptosis and Cell Cycle
DrugCancer Cell Line(s)Apoptotic EffectCell Cycle Arrest
This compound A549, DMS 114 (Lung)Increased apoptosis, more significant in DMS 114.[2][22]G2/M phase.[2][22]
MDA-MB-231, SW620 (Breast, Colorectal)-G2/M phase.[6]
Oral Squamous CarcinomaInduces apoptosis and autophagy.[1]G2 phase.[1]
Edelfosine Pancreatic Cancer Stem CellsInduces apoptosis.[3]-
LNCaP, VCaP (Prostate)Increased apoptosis.[14]-
A549 (Lung)Induces apoptosis.[9]G0/G1 phase.[9]
Leukemic cellsInduces apoptosis.[10]Sub-G1 accumulation (indicative of apoptosis).[10]

Mechanisms of Action: A Visual Comparison

The differential effects of this compound and edelfosine stem from their distinct interactions with cellular components and signaling pathways.

This compound's Mechanism of Action

This compound primarily exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2] This inhibition leads to the induction of both apoptosis and autophagy.[1] Furthermore, this compound causes a significant cell cycle arrest at the G2/M phase.[2][6][7]

Erufosine_Pathway This compound This compound Plasma_Membrane Plasma Membrane This compound->Plasma_Membrane Interacts with Cell_Cycle_Arrest G2/M Cell Cycle Arrest This compound->Cell_Cycle_Arrest BCL2 BCL-2 (downregulated) This compound->BCL2 BAX BAX (upregulated) This compound->BAX Caspase37 Caspase 3/7 (upregulated) This compound->Caspase37 Akt Akt (Inhibits translocation) Plasma_Membrane->Akt Inhibits translocation mTOR_Pathway mTOR Pathway (p-Raptor, p-mTOR, p-PRAS40) Akt->mTOR_Pathway Inhibits Downstream Downstream Effectors (p-p70S6K, p-4EBP1) mTOR_Pathway->Downstream Inhibits Apoptosis Apoptosis Downstream->Apoptosis Autophagy Autophagy Downstream->Autophagy BCL2->Apoptosis BAX->Apoptosis Caspase37->Apoptosis Edelfosine_Pathway cluster_membrane Plasma Membrane cluster_cell Cancer Cell Lipid_Rafts Lipid Rafts Fas_CD95 Fas/CD95 Lipid_Rafts->Fas_CD95 Recruits Apoptosis Apoptosis Fas_CD95->Apoptosis Induces ER Endoplasmic Reticulum ER_Stress ER Stress ER->ER_Stress Induces Mitochondria Mitochondria Mitochondria->Apoptosis Triggers ER_Stress->Mitochondria Edelfosine Edelfosine Edelfosine->Lipid_Rafts Accumulates in Edelfosine->ER Accumulates in

References

Erufosine and Alpelisib: A Comparative Guide for Targeting PIK3CA-Mutated Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol-3-kinase (PI3K) pathway is a critical signaling cascade frequently dysregulated in various cancers, with mutations in the PIK3CA gene being among the most common oncogenic drivers. This has led to the development of targeted therapies aimed at inhibiting this pathway. This guide provides a detailed comparison of two such agents, erufosine and alpelisib, for the treatment of PIK3CA-mutated cancers, supported by experimental data and methodologies.

At a Glance: this compound vs. Alpelisib

FeatureThis compoundAlpelisib
Primary Target Akt (downstream of PI3K)PI3Kα
Mechanism of Action Inhibits Akt phosphorylation, also affects Ras/Raf/MAPK pathwayDirectly inhibits the p110α catalytic subunit of PI3K
FDA Approval InvestigationalApproved for HR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer
Reported Efficacy Antineoplastic activity in various cancer cell lines and in vivo modelsImproved progression-free survival in PIK3CA-mutated breast cancer (SOLAR-1 trial)[1][2]
PIK3CA Mutation Specificity Not specifically evaluated for PIK3CA-mutated cancers in publicly available dataSpecifically indicated for cancers with activating PIK3CA mutations

Mechanism of Action: A Tale of Two Inhibition Strategies

Alpelisib is a potent and selective inhibitor of the p110α isoform of PI3K, which is encoded by the PIK3CA gene.[3] In cancers with activating PIK3CA mutations, alpelisib directly binds to and inhibits the catalytic activity of the mutated PI3Kα, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) and subsequent downstream signaling.[4]

This compound, an alkylphosphocholine, acts further down the pathway by inhibiting the serine/threonine kinase Akt (also known as protein kinase B).[5] By reducing the phosphorylation of Akt, this compound prevents the activation of numerous downstream effectors involved in cell survival, proliferation, and growth.[5][6] Notably, some studies suggest that this compound's mechanism also involves the Ras/Raf/MAPK signaling pathway, indicating a broader spectrum of action compared to the highly specific targeting of alpelisib.

Signaling Pathways

The following diagrams illustrate the points of intervention for alpelisib and this compound within the PI3K/Akt/mTOR and Ras/Raf/MAPK signaling pathways.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP2 PIP2 Alpelisib Alpelisib Alpelisib->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates This compound This compound This compound->Akt Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: PI3K/Akt/mTOR pathway showing inhibition points.

MAPK_pathway cluster_membrane_mapk Cell Membrane cluster_cytoplasm_mapk Cytoplasm cluster_nucleus Nucleus RTK_mapk Receptor Tyrosine Kinase (RTK) Ras Ras RTK_mapk->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Erufosine_mapk This compound (Potential Influence) Erufosine_mapk->Raf

Caption: Ras/Raf/MAPK pathway with potential this compound influence.

Preclinical and Clinical Efficacy

Alpelisib

The efficacy of alpelisib in PIK3CA-mutated cancers is well-documented through extensive preclinical and clinical studies. The landmark Phase III SOLAR-1 trial demonstrated that alpelisib in combination with fulvestrant nearly doubled the median progression-free survival (PFS) in patients with HR+/HER2-, PIK3CA-mutated advanced breast cancer compared to fulvestrant alone (11.0 months vs. 5.7 months).[1]

StudyCancer TypeModelKey Findings
SOLAR-1 (Phase III)HR+/HER2- Breast CancerHuman Clinical TrialMedian PFS of 11.0 months with alpelisib + fulvestrant vs. 5.7 months with placebo + fulvestrant in PIK3CA-mutant cohort.[1]
Juric et al. (Phase Ib)ER+ Breast CancerHuman Clinical TrialDetermined the recommended Phase II dose of 300 mg daily.[1]
Preclinical StudiesVarious CancersCell lines and xenograftsIncreased activity in cell lines harboring PIK3CA mutations.[3]
This compound

This compound has demonstrated antineoplastic effects in a variety of cancer cell lines, including those of the breast, prostate, and colon.[5][7] Its efficacy appears to be linked to the induction of apoptosis and inhibition of cell proliferation.[5][7] However, there is a lack of specific data from studies designed to evaluate its efficacy in the context of PIK3CA mutation status.

StudyCancer TypeModelKey Findings
Rudner et al.Prostate CancerCell lines (PC3, DU145, LNCaP)Induced apoptosis and reduced p-Akt levels.[5]
Kaleağasıoğlu et al.Colorectal CancerCell lines (SW480, CC531)Inhibited cell proliferation in a dose- and time-dependent manner.[7]
Pervaiz et al.Breast and Colorectal CancerCell lines (MDA-MB-231, SW620, SW480, MCF-7)Induced G2/M phase cell cycle arrest.

Experimental Protocols

Alpelisib Efficacy Assessment (Adapted from preclinical studies)

A representative experimental workflow for assessing alpelisib's efficacy is outlined below.

Alpelisib_Workflow start Start: PIK3CA-mutant cancer cell lines (e.g., MCF-7, T47D) treatment Treat with varying concentrations of Alpelisib start->treatment viability Assess cell viability (e.g., MTT/WST-1 assay) treatment->viability western Analyze protein expression and phosphorylation (Western Blot for p-Akt, Akt) treatment->western apoptosis Measure apoptosis (e.g., FACS with Annexin V/PI staining) treatment->apoptosis end End: Determine IC50 and mechanistic effects viability->end western->end apoptosis->end

Caption: Alpelisib in vitro efficacy workflow.

1. Cell Culture: PIK3CA-mutant breast cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media.[8]

2. Treatment: Cells are treated with a range of alpelisib concentrations for various time points (e.g., 24, 48, 72 hours).

3. Cell Viability Assay: Cell viability is measured using assays such as MTT or WST-1 to determine the half-maximal inhibitory concentration (IC50).

4. Western Blot Analysis: Protein lysates are collected to analyze the phosphorylation status of key signaling molecules like Akt and its downstream targets by Western blotting.[5]

5. Apoptosis Assay: Apoptosis induction is quantified using methods like flow cytometry with Annexin V and propidium iodide (PI) staining.

This compound Efficacy Assessment (Adapted from preclinical studies)

1. Cell Culture: Cancer cell lines (e.g., PC3, SW480) are maintained in standard culture conditions.[5][7]

2. Treatment: Cells are exposed to this compound at various concentrations (e.g., 1-100 µM) for different durations.[5][9]

3. Proliferation and Viability Assays: The anti-proliferative effect is determined by assays like MTT or WST-1.[7][9]

4. Apoptosis Detection: Apoptosis is assessed by measuring caspase-3/7 activity or by flow cytometry after PI staining in a hypotonic citrate buffer.[5][7]

5. Western Blot Analysis: The levels of total and phosphorylated Akt and other signaling proteins are evaluated by Western blotting.[5]

Conclusion

Alpelisib and this compound represent two distinct approaches to targeting the PI3K/Akt signaling pathway in cancer. Alpelisib is a highly specific PI3Kα inhibitor with proven clinical efficacy in PIK3CA-mutated breast cancer. Its targeted nature makes it a cornerstone of precision medicine for this patient population.

This compound, while also impacting the PI3K/Akt pathway through Akt inhibition, may have a broader mechanism of action that includes the Ras/Raf/MAPK pathway. While it has shown promising preclinical antineoplastic activity across various cancer types, its efficacy specifically in PIK3CA-mutated cancers remains to be thoroughly investigated. Further research, including head-to-head preclinical studies and clinical trials in biomarker-defined patient populations, is warranted to fully elucidate the therapeutic potential of this compound and its comparative efficacy against direct PI3K inhibitors like alpelisib in PIK3CA-mutated malignancies.

References

A Comparative Analysis of Erufosine and Other Alkylphosphocholines in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms, efficacy, and experimental validation of a promising class of anti-cancer compounds.

Alkylphosphocholines (APCs) represent a distinct class of synthetic, lipid-like molecules that have garnered significant attention in oncology for their novel mechanisms of action, which diverge from traditional DNA-damaging agents. This guide provides a comparative analysis of Erufosine against other notable APCs, including Miltefosine, Perifosine, and Edelfosine. We delve into their differential effects on cancer cell signaling, present comparative quantitative data on their efficacy, and provide detailed experimental protocols for key assays cited in the research.

Mechanism of Action: A Tale of Membranes, Kinases, and Apoptosis

Alkylphosphocholines primarily exert their anti-neoplastic effects by targeting cellular membranes and modulating critical signal transduction pathways. Unlike conventional chemotherapeutics that often target DNA replication, APCs integrate into the cell membrane, altering its fluidity and disrupting lipid metabolism, which is crucial for cell survival and function[1][2]. This membrane interaction is a launchpad for a cascade of downstream effects, most notably the inhibition of the PI3K/Akt survival pathway and the induction of programmed cell death, or apoptosis.

This compound , a third-generation APC, has demonstrated potent anti-cancer activity by influencing both the PI3K/Akt and the Ras/Raf/MAPK signaling pathways[3]. It has been shown to decrease the phosphorylation of PI3K, Akt, and c-Raf in breast cancer cell lines[3]. Furthermore, this compound can induce apoptosis and autophagy in oral squamous cell carcinoma by modulating the Akt-mTOR signaling pathway[4].

Miltefosine , the first APC to be clinically approved (for leishmaniasis), also demonstrates anti-cancer properties by inhibiting the PI3K/Akt pathway[1][5]. Its mechanism also involves the disruption of lipid metabolism and mitochondrial function, leading to apoptosis-like cell death[5][6].

Perifosine is a well-studied oral Akt inhibitor that prevents the localization of Akt to the cell membrane, thereby inhibiting its phosphorylation[7]. Its anti-cancer effects are attributed to the induction of apoptosis and cell cycle arrest in various cancer cell lines[8].

Edelfosine , another prominent APC, is known to induce apoptosis by targeting lipid rafts in the cell membrane and activating the Fas/CD95 death receptor[9][10][11]. It also inhibits the PI3K/Akt and MAPK/ERK pathways[10][12].

Below is a generalized signaling pathway diagram illustrating the primary targets of alkylphosphocholines.

Alkylphosphocholine_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lipid_Rafts Lipid Rafts Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras Akt Akt (PKB) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Machinery Apoptosis Machinery Akt->Apoptosis_Machinery Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival Promotes Alkylphosphocholines This compound, Miltefosine, Perifosine, Edelfosine Alkylphosphocholines->Lipid_Rafts Disrupt Alkylphosphocholines->Akt Inhibit Alkylphosphocholines->Apoptosis_Machinery Induce

Fig. 1: Generalized signaling pathway of alkylphosphocholines.

Comparative Efficacy: In Vitro Cytotoxicity

The cytotoxic effects of this compound and other APCs have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
This compound MCF-7Breast Cancer40Not Specified[3]
MDA-MB-231Breast Cancer40Not Specified[3]
SW480Colorectal Cancer3.472[13]
CC531Colorectal Cancer25.472[13]
HL-60Leukemia7.4 µg/ml (~13.5 µM)24[14]
HL-60Leukemia3.2 µg/ml (~5.8 µM)72[14]
Perifosine VariousVarious0.6 - 8.9Not Specified[15]
Miltefosine MDA-MB-231Breast CancerNot SpecifiedNot Specified[16]
MCF-7Breast CancerNot SpecifiedNot Specified[16]
Edelfosine LNCaPProstate Cancer1 - 2072[12]

Clinical Trial Insights

Clinical investigations have provided valuable data on the safety and efficacy of these compounds in patients.

CompoundCancer TypePhaseKey FindingsReference
This compound Acute Myeloid LeukemiaPreclinicalDemonstrates antileukemic potential in vitro.[14]
Perifosine Waldenström's MacroglobulinemiaII34% overall response rate (PR+MR) in relapsed/refractory patients.[7][17]
Multiple MyelomaI/IIIn combination with bortezomib and dexamethasone, showed a 41% overall response rate in heavily pre-treated patients.[18]
Colorectal CancerIIIUnderwent Phase III clinical development.[7]
Miltefosine LeishmaniasisIII/IVHigh cure rates (83-97%) in visceral and cutaneous leishmaniasis.[19][20][21]

Experimental Protocols

To facilitate the replication and further investigation of the findings discussed, detailed methodologies for key experiments are provided below.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Assay_Workflow Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_APCs Add varying concentrations of Alkylphosphocholines Incubate_24h->Add_APCs Incubate_Drug Incubate for desired time (e.g., 24, 48, 72h) Add_APCs->Incubate_Drug Add_MTT Add MTT solution to each well Incubate_Drug->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO, isopropanol) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance End Read_Absorbance->End

Fig. 2: Workflow for MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the alkylphosphocholine (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

Western blotting is used to detect specific proteins in a sample. This protocol details the detection of phosphorylated Akt (p-Akt), a key indicator of Akt activation.

Workflow Diagram:

Western_Blot_Workflow Start Cell_Treatment Treat cells with Alkylphosphocholines Start->Cell_Treatment Cell_Lysis Lyse cells and collect protein Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Protein_Transfer Blocking Block the membrane (e.g., with BSA or milk) Protein_Transfer->Blocking Primary_Antibody Incubate with primary antibody (anti-p-Akt) Blocking->Primary_Antibody Washing_1 Wash membrane Primary_Antibody->Washing_1 Secondary_Antibody Incubate with HRP-conjugated secondary antibody Washing_1->Secondary_Antibody Washing_2 Wash membrane Secondary_Antibody->Washing_2 Detection Detect signal using chemiluminescence Washing_2->Detection End Detection->End

Fig. 3: Workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the alkylphosphocholine for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Conclusion

This compound and other alkylphosphocholines represent a promising avenue for anti-cancer therapy due to their unique membrane-targeting mechanism and their ability to modulate key survival signaling pathways. While all members of this class share the common feature of disrupting the PI3K/Akt pathway, subtle differences in their molecular interactions and downstream effects may account for their varying efficacy across different cancer types. This compound, as a newer generation compound, shows a favorable therapeutic window with reduced toxicity to normal cells, making it a particularly interesting candidate for further preclinical and clinical development[22]. The comparative data and detailed protocols provided in this guide are intended to support researchers in the continued exploration of this important class of anti-cancer agents.

References

Evaluating the efficacy of Erufosine against standard chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the investigational anticancer agent Erufosine in comparison to standard-of-care chemotherapeutic agents for glioblastoma, pancreatic cancer, and breast cancer. The following sections detail its efficacy, mechanism of action, and relevant experimental data to support further research and development.

Quantitative Efficacy Comparison

The following tables summarize the available in vitro cytotoxicity data for this compound and standard chemotherapeutic agents. It is critical to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental protocols, cell line passages, and assay conditions.

Table 1: In Vitro Cytotoxicity (IC50) in Glioblastoma Cell Lines
Cell LineCompoundIC50 (µM)Exposure Time (h)Reference
U87MGTemozolomide123.9 - 230.024 - 72[1][2]
T98GTemozolomide>250 - 438.372[1][3]
A172Temozolomide14.1Not Specified[4]
LN229Temozolomide14.5Not Specified[4]
G76 (patient-derived)Temozolomide1.7672[5]
G43 (patient-derived)Temozolomide165.4372[5]
G75 (patient-derived)Temozolomide106.7372[5]

No direct comparative studies of this compound versus Temozolomide in glioblastoma cell lines were identified in the conducted search.

Table 2: In Vitro Cytotoxicity (IC50) in Pancreatic Cancer Cell Lines
Cell LineCompoundIC50 (µM)Exposure Time (h)Reference
MiaPaCa-2Gemcitabine0.036 - 21.872[6][7]
Panc-1Gemcitabine0.05 - 272[6][8]
AsPC-1GemcitabineModerately SensitiveNot Specified[9]
BxPC-3GemcitabineHighly SensitiveNot Specified[9]
Capan-1GemcitabineResistantNot Specified[9]

No direct comparative studies of this compound versus Gemcitabine in pancreatic cancer cell lines were identified in the conducted search.

Table 3: In Vitro Cytotoxicity (IC50) in Breast Cancer Cell Lines
Cell LineCompoundIC50 (µM)Exposure Time (h)Reference
MCF-7This compound40Not Specified
MDA-MB-231This compound40Not Specified
MCF-7Doxorubicin2.5 - 9.90824 - 48[10][11]
MDA-MB-231Doxorubicin0.6948[11]
T-47DDoxorubicinNot SpecifiedNot Specified[12]
SK-BR-3DoxorubicinNot SpecifiedNot Specified[13]

In Vivo Efficacy

A study on methylnitrosourea-induced mammary carcinomas in rats demonstrated that administration of this compound resulted in a significant dose-related tumor remission of over 85% (p < 0.05). This was achieved with a maximum body weight loss of 7% and a notable reduction in tumor-related mortality.

Mechanism of Action: PI3K/Akt and Ras/Raf/MAPK Signaling Pathways

This compound exerts its anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and growth. Experimental evidence indicates that this compound inhibits the phosphorylation of critical proteins in the PI3K/Akt and Ras/Raf/MAPK pathways.

PI3K/Akt Signaling Pathway Inhibition by this compound

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream This compound This compound This compound->Akt Inhibits Phosphorylation Efficacy_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Analysis Data Analysis and Comparison Cell_Lines Select Cancer Cell Lines MTT_Assay MTT Assay (IC50 Determination) Cell_Lines->MTT_Assay Apoptosis_Assay Annexin V Assay (Apoptosis Analysis) Cell_Lines->Apoptosis_Assay Compare_IC50 Compare IC50 Values MTT_Assay->Compare_IC50 Compare_Apoptosis Compare Apoptotic Rates Apoptosis_Assay->Compare_Apoptosis Xenograft_Model Establish Xenograft Tumor Model Treatment Administer this compound vs. Standard Chemotherapy Tumor_Growth Monitor Tumor Growth and Survival Compare_Tumor_Inhibition Compare Tumor Growth Inhibition Tumor_Growth->Compare_Tumor_Inhibition Conclusion Evaluate Relative Efficacy Compare_IC50->Conclusion Compare_Apoptosis->Conclusion Compare_Tumor_Inhibition->Conclusion

References

Erufosine: A Novel Alkylphosphocholine Overcoming Cross-Resistance in Leukemia Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Erufosine, a novel alkylphosphocholine, and its cross-resistance profile with established antileukemic drugs. This compound has demonstrated significant potential in overcoming the challenge of drug resistance in leukemia, a common factor in treatment failure. This document summarizes key experimental data, details the methodologies used in these pivotal studies, and visualizes the critical signaling pathways involved.

Overcoming Resistance: this compound's Performance Against Standard-of-Care Drugs

This compound, a third-generation alkylphosphocholine, exhibits a unique mechanism of action that sets it apart from conventional chemotherapeutic agents.[1][2] By targeting cellular membranes and modulating key intracellular signal transduction pathways, this compound induces apoptosis in malignant cells.[3] Crucially, studies have shown a lack of cross-resistance between this compound and several cornerstone antileukemic drugs, suggesting its potential utility in combination therapies and for patients who have developed resistance to standard treatments.[3][4]

A key study investigating this compound's efficacy in Acute Myeloid Leukemia (AML) demonstrated no significant cross-resistance with cytarabine, idarubicine, and etoposide.[3][4] The analysis, based on the linear relation of their respective lethal concentration 50% (LC50) values in AML patient samples, revealed no correlation, indicating that the sensitivity of leukemia cells to this compound is independent of their sensitivity to these established drugs.[3]

Quantitative Analysis of Antileukemic Activity

The following table summarizes the cytotoxic activity of this compound in comparison to other antileukemic agents, as determined by LC50 values.

DrugCell Line/Sample TypeIncubation TimeLC50 (µg/mL)LC50 (µM)
This compound HL-60 (AML cell line)24h7.414.7
72h3.26.4
Fresh AML patient samples (n=19)96h8.617.1
Cytarabine Fresh AML patient samples (n=19)96hNot directly providedNot directly provided
Idarubicine Fresh AML patient samples (n=19)96hNot directly providedNot directly provided
Etoposide Fresh AML patient samples (n=19)96hNot directly providedNot directly provided

Data sourced from a study on this compound in acute myeloid leukemia.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-resistance analysis of this compound.

Cell Viability and Cytotoxicity Assay (WST-1 Assay)

This assay was utilized to determine the lethal concentration 50% (LC50) of the tested drugs.

  • Cell Preparation: Leukemia cell lines (e.g., HL-60) or mononuclear cells isolated from patient bone marrow or peripheral blood are seeded in 96-well microplates at a concentration of 1 × 10^6 cells/mL in RPMI 1640 medium supplemented with 10% fetal calf serum.

  • Drug Incubation: this compound, cytarabine, idarubicine, and etoposide are added to the cell cultures at various concentrations. The cells are then incubated for specified periods (e.g., 24, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • WST-1 Reagent Addition: Following incubation, 10 µL of WST-1 reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for an additional 4 hours. The absorbance is then measured at 450 nm using a microplate reader. The absorbance correlates with the number of viable cells.

  • LC50 Calculation: The LC50 value, the concentration of the drug that causes a 50% reduction in cell viability, is calculated from the dose-response curves.

Apoptosis Analysis (Annexin V and Activated Caspase-3 Staining)

This method is used to quantify the induction of apoptosis by this compound.

  • Cell Treatment: Leukemia cells are treated with this compound at its predetermined LC50 concentration for 24 hours.

  • Staining:

    • Annexin V: Cells are washed and resuspended in a binding buffer. FITC-conjugated Annexin V is added, and the cells are incubated in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.

    • Activated Caspase-3: Cells are fixed and permeabilized. A FITC-conjugated antibody specific for the active form of caspase-3 is then added.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive) and cells with activated caspase-3.

Cross-Resistance Analysis

The lack of cross-resistance was determined by correlating the LC50 values of this compound with those of the other antileukemic drugs.

  • LC50 Determination: The LC50 values for this compound, cytarabine, idarubicine, and etoposide are determined for each individual patient sample using the WST-1 assay as described above.

  • Correlation Analysis: The logarithmic values of the respective LC50s for each drug combination (e.g., this compound vs. Cytarabine) are plotted against each other.

  • Statistical Analysis: Pearson's correlation coefficient (r) is calculated to determine the strength and direction of the linear relationship between the LC50 values. A lack of significant correlation (p > 0.05) indicates the absence of cross-resistance.[3]

Visualizing the Mechanisms of Action and Experimental Design

To better understand the underlying biological processes and experimental setup, the following diagrams are provided.

Erufosine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Membrane Lipid Bilayer PI3K PI3K This compound->PI3K inhibits MAPK MAPK This compound->MAPK inhibits Akt Akt PI3K->Akt activates Caspase3 Caspase-3 Akt->Caspase3 inhibits MAPK->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: this compound's mechanism of action involves the inhibition of pro-survival PI3K/Akt and MAPK pathways, leading to the activation of Caspase-3 and subsequent apoptosis.

Cross_Resistance_Workflow start Patient-Derived Leukemia Cells drug_exposure Expose cells to serial dilutions of: - this compound - Cytarabine - Idarubicine - Etoposide start->drug_exposure viability_assay Perform WST-1 Cell Viability Assay after 96h incubation drug_exposure->viability_assay lc50_calc Calculate LC50 values for each drug for each patient sample viability_assay->lc50_calc correlation Correlate log(LC50) of this compound with log(LC50) of other drugs lc50_calc->correlation analysis Statistical Analysis (Pearson's Correlation) correlation->analysis result Determine presence or absence of cross-resistance analysis->result

Caption: Experimental workflow for determining cross-resistance between this compound and established antileukemic drugs.

References

Safety Operating Guide

Navigating the Safe Disposal of Erufosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Erufosine, a promising antineoplastic agent, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the environment.[1][2] As a cytotoxic compound, proper waste management is critical to prevent occupational exposure and contamination.[2] This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with general protocols for hazardous drug waste management.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS). The SDS for this compound indicates that it is toxic if swallowed and may cause damage to fertility or an unborn child. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear double chemotherapy gloves.[3] If the outer glove becomes contaminated, it should be changed immediately.[3]

  • Gown: A non-permeable, solid-front gown with long sleeves and tight-fitting cuffs is required.[3]

  • Eye and Face Protection: Use safety glasses or a face shield.

  • Respiratory Protection: Work should be conducted in a chemical fume hood or a biological safety cabinet (BSC) that does not exhaust into the room.[3]

Step-by-Step Disposal Procedures

The proper disposal route for this compound waste depends on the nature and quantity of the material. Antineoplastic wastes are generally categorized as "trace" or "bulk" waste, and each has a specific disposal pathway.

1. Unused or Expired this compound (Bulk Waste):

  • Unused or expired this compound is considered hazardous chemical waste.[1]

  • It must be disposed of through an approved hazardous waste program.[4]

  • The original container, or a suitable, properly labeled chemical waste container, should be used.[4]

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.[1][4]

2. Contaminated Labware and PPE (Trace Waste):

  • Items such as gloves, gowns, absorbent pads, and plasticware that are contaminated with small amounts of this compound are considered "trace" chemotherapeutic waste.[3][5]

  • These items should be placed in a designated, leak-proof, and puncture-resistant container labeled "Chemotherapeutic Waste" or "Trace Chemotherapy Waste."[4] These containers are often yellow.[1][4]

  • Sharps, such as needles and syringes, if used, must be disposed of in a designated chemotherapy sharps container.[3] Note that syringes containing more than a residual amount (e.g., more than 0.1 ml) may be considered bulk waste and should be disposed of as such.[1]

3. Liquid Waste:

  • Liquid waste containing this compound, such as from cell cultures, must not be disposed of down the drain.[4]

  • Collect all liquid chemotherapeutic waste in a leak-proof container with a tight-fitting lid.[4]

  • The container must be clearly labeled as "Chemotherapeutic Waste" and include the name of the substance.[4]

  • For disposal, it is recommended to add an absorbent material to the liquid waste to solidify it before placing the container in a chemotherapeutic waste bag or container.[4]

  • Arrange for pickup through your institution's hazardous waste program.[4]

4. Spill Cleanup:

  • In the event of a spill, evacuate the area and restrict access.[6]

  • For small spills (less than 5 ml), trained personnel wearing appropriate PPE can clean it up using absorbent pads.[3]

  • The contaminated area should then be cleaned with a detergent solution and rinsed with water.[3]

  • All cleanup materials must be disposed of as chemotherapeutic waste.[3]

  • For larger spills, contact your institution's EH&S department for assistance.[1]

Quantitative Data Summary for this compound Disposal

Waste TypeDescriptionRecommended Disposal Container
Bulk Chemotherapy Waste Unused or expired this compound, partially full vials, grossly contaminated items.Black hazardous waste container or as directed by EH&S.[1]
Trace Chemotherapy Waste Empty containers, contaminated PPE, labware with minimal residue.Yellow chemotherapeutic waste container.[1][4]
Chemotherapy Sharps Waste Needles, syringes, and other sharps contaminated with this compound.Yellow and white puncture-proof sharps container.[4]
Liquid Chemotherapy Waste Solutions containing this compound, including cell culture media.Leak-proof, labeled container, often solidified before final disposal.[4]

Experimental Protocols

Specific experimental protocols for the chemical neutralization of this compound for disposal purposes are not provided in the available safety and handling literature. The standard and required procedure is to segregate and dispose of the waste through a licensed hazardous waste management service, as outlined above.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated during research involving this compound.

Erufosine_Disposal_Workflow start This compound Waste Generated is_liquid Is the waste liquid? start->is_liquid is_sharp Is the waste a sharp? is_liquid->is_sharp No (Solid) liquid_waste Collect in a labeled, leak-proof container. Solidify with absorbent material. is_liquid->liquid_waste Yes is_bulk Is it bulk or trace waste? is_sharp->is_bulk No sharps_container Dispose of in a designated chemotherapy sharps container. is_sharp->sharps_container Yes trace_container Dispose of in a yellow trace chemotherapy waste container. is_bulk->trace_container Trace bulk_container Dispose of in a black bulk hazardous waste container. is_bulk->bulk_container Bulk ehs_pickup Arrange for pickup by Environmental Health & Safety. liquid_waste->ehs_pickup sharps_container->ehs_pickup trace_container->ehs_pickup bulk_container->ehs_pickup

Caption: this compound Waste Disposal Decision Workflow.

By adhering to these procedures, researchers and laboratory professionals can handle and dispose of this compound waste safely, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and EH&S department for any additional requirements.

References

Personal protective equipment for handling Erufosine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An official Safety Data Sheet (SDS) for Erufosine was not located. The following guidance is based on best practices for handling cytotoxic and antineoplastic drugs, which are compounds with similar risk profiles. Researchers should handle this compound with the utmost caution and adhere to their institution's specific safety protocols.

This compound is a novel alkylphosphocholine investigated for its antineoplastic properties.[1][2][3] As a cytotoxic agent, it is crucial to handle this compound with strict safety protocols to minimize exposure and ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to cytotoxic drugs.[4] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Gloves Chemotherapy-rated glovesDouble gloving is required. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[5] Change gloves every hour or immediately if contaminated, torn, or punctured.[6]
Gowns Disposable, lint-free, non-permeable gownMust have a solid front, long sleeves, and tight-fitting cuffs.[6] Polyethylene-coated polypropylene or other laminate materials offer the best protection.[5]
Eye/Face Protection Safety goggles or a full-face shieldRequired whenever there is a risk of splashing.[7] If using goggles, they must be worn with a fluid-resistant mask.[7]
Respiratory Protection Surgical mask or N95 respiratorA surgical mask is necessary to prevent inhalation of airborne particles.[4] An N95 respirator is recommended for tasks with a higher risk of aerosolization, such as cleaning up spills.[4][5]
Other Shoe coversRecommended to prevent the spread of contamination.[7]

Operational Plan for Safe Handling

A clear, step-by-step operational plan is critical for minimizing risk during the entire handling process.

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear one pair of chemotherapy-rated gloves when handling the external container.[5]

  • Store this compound in a designated, clearly labeled area for chemotherapeutic agents.[6]

  • Transport this compound in a sealed, unbreakable secondary container.[6]

2. Preparation (Reconstitution and Dilution):

  • All preparation must be performed in a certified biological safety cabinet (BSC) (Class II, Type B2 is preferred) or a chemical fume hood that is exhausted to the outside.[6]

  • Work should be performed over plastic-backed absorbent pads to contain any potential spills.[6]

  • Don all required PPE as outlined in the table above.

  • Use Luer-Lok syringes and needles or closed-system transfer devices (CSTDs) to minimize the risk of leaks and aerosols.[7]

  • Wipe the external surfaces of vials and syringes with an appropriate disinfectant after preparation.[6]

3. Administration (In Vitro/In Vivo):

  • Ensure all personnel involved in administration are trained on the specific hazards.

  • Wear appropriate PPE, including double gloves, a gown, and eye protection.[7]

  • Use techniques and equipment that minimize the generation of aerosols.

4. Waste Disposal:

  • This compound is classified as a cytotoxic drug and its waste must be managed as hazardous.[8]

  • Segregate all this compound-contaminated waste from other laboratory waste.[9]

  • Trace Chemotherapy Waste: Items with less than 3% of the original drug weight remaining (e.g., empty vials, IV bags, gloves, gowns, absorbent pads) should be disposed of in designated yellow chemotherapy waste containers.[10]

  • Bulk Chemotherapy Waste: Items with more than 3% of the original drug weight, or materials from spill cleanups, must be disposed of in black hazardous waste containers.[10]

  • Sharps: All sharps (needles, syringes) contaminated with this compound must be placed in a puncture-resistant, chemotherapy-specific sharps container labeled "Chemotherapy Waste."[6]

  • Follow all institutional, local, and federal regulations for hazardous waste disposal.[9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an this compound-related emergency.

1. Spills:

  • Secure the Area: Immediately alert others and restrict access to the spill area.[4]

  • Don PPE: Put on a full set of PPE, including an N95 respirator, double gloves, a gown, and eye protection.[4]

  • Containment: Use a chemotherapy spill kit to absorb the spill.[4]

  • Cleanup: Carefully clean the area with a detergent solution, followed by water.[6]

  • Disposal: All cleanup materials must be disposed of as bulk chemotherapy waste in a black hazardous waste container.[6][10]

2. Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[6]

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[6][11] Seek immediate medical attention.[11]

  • Inhalation: Move to fresh air immediately. Seek medical attention.[12]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[12]

  • Reporting: Report all exposures to your supervisor and occupational health services.[6]

Visual Workflows

The following diagrams illustrate the key processes for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_disposal Disposal Receiving Receiving and Storage Prep Preparation in BSC/ Fume Hood Receiving->Prep Wear PPE Admin Administration Prep->Admin Wear PPE Trace Trace Waste (Yellow Container) Admin->Trace Bulk Bulk Waste (Black Container) Admin->Bulk Sharps Sharps Waste (Chemo Sharps Container) Admin->Sharps

Safe Handling Workflow for this compound

EmergencyProcedures cluster_response Immediate Response cluster_exposure Personnel Exposure Spill Spill Occurs Secure Secure Area Spill->Secure Skin Skin Contact: Wash with Soap & Water Spill->Skin Eye Eye Contact: Flush with Water Spill->Eye DonPPE Don Full PPE Secure->DonPPE Contain Contain Spill DonPPE->Contain Clean Clean Area Contain->Clean Dispose Dispose as Bulk Waste Clean->Dispose Report Report to Supervisor Skin->Report Medical Seek Medical Attention Eye->Medical Report->Medical

Emergency Procedures for this compound Incidents

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。